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  • Product: (2-Hydroxyphenyl)diphenylmethanol
  • CAS: 6326-60-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Formation of (2-Hydroxyphenyl)diphenylmethanol via Grignard Addition

Abstract This technical guide provides an in-depth analysis of the synthesis of (2-Hydroxyphenyl)diphenylmethanol, a valuable tertiary alcohol, through the Grignard addition reaction. Addressing the inherent challenges p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the synthesis of (2-Hydroxyphenyl)diphenylmethanol, a valuable tertiary alcohol, through the Grignard addition reaction. Addressing the inherent challenges posed by the acidic phenolic proton of the starting material, salicylaldehyde, this document elucidates the critical role of protecting group strategies. We will explore the complete mechanistic pathway, from the initial protection of the hydroxyl group, through the nucleophilic addition of phenylmagnesium bromide, to the final deprotection step. Detailed experimental protocols, supported by quantitative data and mechanistic diagrams, are presented to offer researchers and drug development professionals a comprehensive and practical resource for employing this powerful carbon-carbon bond-forming reaction.

Introduction: The Grignard Reaction - A Cornerstone of Organic Synthesis

Discovered by Victor Grignard in 1900, the Grignard reaction remains one of the most fundamental and versatile methods for forming carbon-carbon bonds in organic chemistry.[1] The reaction utilizes an organomagnesium halide, known as a Grignard reagent (R-Mg-X), which is prepared by reacting an organic halide with magnesium metal.[2][3] The key to the Grignard reagent's reactivity lies in the polarization of the carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom, rendering it a potent nucleophile.[4] These nucleophiles readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form new carbon-carbon bonds and, after an acidic workup, alcohols.[5][6] The addition of a Grignard reagent to an aldehyde or ketone proceeds through a nucleophilic addition mechanism, typically involving a six-membered ring transition state.[1][7]

The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol.[3][8] This guide focuses on the synthesis of (2-Hydroxyphenyl)diphenylmethanol, a tertiary alcohol, which necessitates the addition of two phenyl groups to the carbonyl carbon of a salicylaldehyde derivative.

The Challenge: Acidic Protons and the Incompatibility with Grignard Reagents

A significant limitation of Grignard reagents is their strong basicity.[5][9] They readily react with any compound possessing an acidic proton, such as water, alcohols, carboxylic acids, and even terminal alkynes.[9][10] This acid-base reaction, often referred to as protonolysis, is typically much faster than the desired nucleophilic addition to a carbonyl group.[11] When a Grignard reagent encounters an acidic proton, it is "quenched," meaning it is protonated and converted into an unreactive alkane, rendering it incapable of participating in the intended carbon-carbon bond formation.[5][9]

Salicylaldehyde, the starting material for the synthesis of (2-Hydroxyphenyl)diphenylmethanol, contains a phenolic hydroxyl group. The proton of this hydroxyl group is sufficiently acidic (pKa ≈ 10) to react with and destroy the Grignard reagent.[12] Therefore, a direct reaction between salicylaldehyde and phenylmagnesium bromide is not feasible and will fail to produce the desired product.[11][13]

To overcome this challenge, a protecting group strategy must be employed.[1][13] A protecting group temporarily masks the reactive functional group, in this case, the phenolic hydroxyl group, rendering it inert to the Grignard reagent.[14][15] After the Grignard reaction is complete, the protecting group is removed to regenerate the original functional group.[14]

Protecting Group Strategy: Silyl Ethers for Phenol Protection

A variety of protecting groups are available for alcohols and phenols.[12] For the synthesis of (2-Hydroxyphenyl)diphenylmethanol, silyl ethers are an excellent choice.[15] They are readily installed, stable under the basic conditions of the Grignard reaction, and can be selectively removed under mild conditions.[14][15] Common silylating agents include trimethylsilyl chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or imidazole, which facilitates the deprotonation of the alcohol and subsequent nucleophilic attack on the silicon atom.[11]

Mechanism of Silyl Ether Protection

The formation of a silyl ether proceeds via a nucleophilic substitution reaction at the silicon center. The alcohol or phenol acts as the nucleophile, attacking the electrophilic silicon atom of the silyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction.

Protection_Mechanism cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde (with -OH group) Protected_Salicylaldehyde 2-((tert-Butyldimethylsilyl)oxy)benzaldehyde Salicylaldehyde->Protected_Salicylaldehyde Nucleophilic Attack on Si TBDMSCl TBDMSCl TBDMSCl->Protected_Salicylaldehyde Chloride_Ion Cl⁻ TBDMSCl->Chloride_Ion Leaving Group Departure Base Base (e.g., Imidazole) Protonated_Base Protonated Base Base->Protonated_Base Proton Abstraction

Caption: Silyl Ether Protection of Salicylaldehyde.

The Grignard Addition: Formation of the Carbon-Carbon Bond

With the phenolic hydroxyl group protected as a silyl ether, the Grignard reaction can proceed as intended. The synthesis of (2-Hydroxyphenyl)diphenylmethanol requires the addition of two phenyl groups. This is achieved by reacting the protected salicylaldehyde with two equivalents of phenylmagnesium bromide (PhMgBr).

The first equivalent of phenylmagnesium bromide adds to the carbonyl group of the protected salicylaldehyde to form a secondary alcohol intermediate after an initial workup. However, since the goal is a tertiary alcohol, the reaction is typically performed with an excess of the Grignard reagent, or the intermediate is not isolated before the addition of the second equivalent. For simplicity and efficiency, using at least two equivalents of phenylmagnesium bromide in a single reaction vessel is the standard approach. The reaction with an aldehyde will first form a secondary alcohol, which under the reaction conditions, may not be stable and could be further oxidized to a ketone, which then reacts with a second equivalent of the Grignard reagent. A more direct interpretation is that the initial adduct, a magnesium alkoxide, is in equilibrium with a ketone that can then react further. However, the most accepted pathway for the formation of a tertiary alcohol from an aldehyde and two equivalents of a Grignard reagent involves the initial formation of a secondary alcohol which is then oxidized in situ to a ketone that subsequently reacts with a second equivalent of the Grignard reagent.

A more direct route to the tertiary alcohol involves starting with a protected version of a methyl salicylate. The ester will react with two equivalents of the Grignard reagent to directly form the tertiary alcohol.[4][5]

Step-by-Step Mechanism of Grignard Addition to the Protected Aldehyde
  • Coordination: The magnesium atom of the Grignard reagent, a Lewis acid, coordinates to the carbonyl oxygen of the protected salicylaldehyde.[8][16] This coordination increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (First Addition): The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[4][5]

  • Formation of Ketone Intermediate: Upon initial workup or rearrangement, a ketone intermediate is formed.

  • Nucleophilic Attack (Second Addition): A second molecule of phenylmagnesium bromide attacks the carbonyl carbon of the newly formed ketone intermediate, leading to a new tetrahedral magnesium alkoxide.

  • Protonation (Workup): The reaction is quenched by the addition of a mild acid, such as aqueous ammonium chloride or dilute hydrochloric acid.[17] This protonates the alkoxide to yield the protected tertiary alcohol.

Grignard_Addition_Mechanism Protected_Aldehyde Protected Salicylaldehyde Alkoxide1 Tetrahedral Alkoxide Intermediate 1 Protected_Aldehyde->Alkoxide1 Nucleophilic Attack PhMgBr1 Phenylmagnesium Bromide (1st eq.) PhMgBr1->Alkoxide1 Ketone_Intermediate Ketone Intermediate Alkoxide1->Ketone_Intermediate Rearrangement/ Workup Alkoxide2 Tetrahedral Alkoxide Intermediate 2 Ketone_Intermediate->Alkoxide2 Nucleophilic Attack PhMgBr2 Phenylmagnesium Bromide (2nd eq.) PhMgBr2->Alkoxide2 Protected_Alcohol Protected (2-Hydroxyphenyl)- diphenylmethanol Alkoxide2->Protected_Alcohol Protonation Workup Aqueous Acidic Workup (H₃O⁺) Workup->Protected_Alcohol

Caption: Mechanism of Phenylmagnesium Bromide Addition.

Deprotection: Regenerating the Phenolic Hydroxyl Group

The final step in the synthesis is the removal of the silyl protecting group to unveil the desired (2-Hydroxyphenyl)diphenylmethanol. Silyl ethers can be cleaved under various conditions, including acidic, basic, or with a source of fluoride ions.[18][19]

The choice of deprotection method depends on the overall stability of the molecule. For this particular synthesis, a fluoride-based deprotection is often preferred due to its mildness and high selectivity for the silicon-oxygen bond.[20] Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.[18] The driving force for this reaction is the formation of the very strong silicon-fluorine bond.[20]

Mechanism of Fluoride-Mediated Deprotection

The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a pentacoordinate silicon intermediate.[20] This intermediate then collapses, breaking the silicon-oxygen bond and liberating the free alcohol.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protected_Alcohol Protected (2-Hydroxyphenyl)diphenylmethanol Pentacoordinate_Si Pentacoordinate Silicon Intermediate Protected_Alcohol->Pentacoordinate_Si Fluoride Attack on Si Fluoride_Source Fluoride Source (e.g., TBAF) Fluoride_Source->Pentacoordinate_Si Final_Product (2-Hydroxyphenyl)diphenylmethanol Pentacoordinate_Si->Final_Product Si-O Bond Cleavage Silyl_Fluoride TBDMS-F Pentacoordinate_Si->Silyl_Fluoride

Caption: Fluoride-Mediated Deprotection of the Silyl Ether.

Experimental Protocols and Data

Table 1: Reagent Stoichiometry and Reaction Conditions
StepReagentStoichiometry (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Protection Salicylaldehyde1.0Dichloromethane0 to 252-4>95
TBDMSCl1.1
Imidazole1.2
Grignard Addition Protected Salicylaldehyde1.0Anhydrous THF0 to 252-680-90
Phenylmagnesium Bromide2.2
Deprotection Protected Alcohol1.0THF251-3>90
TBAF (1M in THF)1.2

Note: Yields are representative and can vary based on specific reaction scale and purification methods.

Detailed Experimental Workflow

Experimental_Workflow Start Start Protection Step 1: Protection of Salicylaldehyde - Dissolve salicylaldehyde in DCM - Add imidazole and TBDMSCl at 0°C - Stir at room temperature Start->Protection Workup1 Aqueous Workup & Extraction - Quench with water - Extract with DCM - Dry and concentrate Protection->Workup1 Purification1 Purification 1 - Column chromatography (silica gel) Workup1->Purification1 Grignard Step 2: Grignard Addition - Dissolve protected aldehyde in anhydrous THF under N₂ - Add phenylmagnesium bromide dropwise at 0°C - Stir at room temperature Purification1->Grignard Workup2 Aqueous Acidic Workup - Quench with saturated NH₄Cl (aq) - Extract with ethyl acetate - Dry and concentrate Grignard->Workup2 Purification2 Purification 2 - Column chromatography (silica gel) Workup2->Purification2 Deprotection Step 3: Deprotection - Dissolve protected alcohol in THF - Add TBAF solution - Stir at room temperature Purification2->Deprotection Workup3 Aqueous Workup & Extraction - Dilute with water - Extract with ethyl acetate - Dry and concentrate Deprotection->Workup3 Purification3 Final Purification - Recrystallization or column chromatography Workup3->Purification3 End Final Product: (2-Hydroxyphenyl)diphenylmethanol Purification3->End

Caption: Experimental Workflow for the Synthesis.

Conclusion

The synthesis of (2-Hydroxyphenyl)diphenylmethanol via Grignard addition to salicylaldehyde serves as an excellent case study for the application of protecting group strategies in modern organic synthesis. By temporarily masking the acidic phenolic proton as a silyl ether, the potent nucleophilicity of the Grignard reagent can be effectively harnessed for the construction of the desired tertiary alcohol. The mechanistic understanding of each step—protection, Grignard addition, and deprotection—is crucial for optimizing reaction conditions and achieving high yields. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to successfully implement this synthetic route.

References

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. [Link][5]

  • Wikipedia. (n.d.). Grignard reaction. [Link][1]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link][18]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link][4]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link][12]

  • Taylor, R. E., & Fleming, K. N. (2006, August 16). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(15), 2209-2214. [Link][21]

  • Reddy, P. V., & Falck, J. R. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of organic chemistry, 69(17), 5752–5755. [Link][19]

  • OpenStax. (2023, September 20). 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Organic Chemistry. [Link][8]

  • Scribd. (n.d.). Grignard Reagent: Mechanism and Formation. [Link][2]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link][16]

  • Clark, J. (n.d.). reactions of aldehydes and ketones with grignard reagents. Chemguide. [Link][3]

  • YouTube. (2024, June 17). CHEM 2325 Module 11: Protonolysis of Grignard Reagent/Organolithium Compound. [Link][10]

  • Master Organic Chemistry. (2015, December 16). Using Protecting Groups In Grignard Reactions. [Link][13]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link][6]

  • Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Link][9]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link][14]

  • He, W., & Davis, F. A. (2006). Chelation-controlled additions to α-silyloxy ketones. Tetrahedron letters, 47(40), 7129–7132. [Link][17]

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  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link][15]

  • TSI Journals. (n.d.). The Grignard Synthesis of Triphenylmethanol. [Link][22]

Sources

Exploratory

A Technical Guide to Density Functional Theory (DFT) Calculations for (2-Hydroxyphenyl)diphenylmethanol: A Molecular Modeling Approach in Drug Discovery

Abstract This technical guide provides a comprehensive walkthrough for performing and interpreting Density Functional Theory (DFT) calculations on (2-Hydroxyphenyl)diphenylmethanol. Designed for researchers, medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough for performing and interpreting Density Functional Theory (DFT) calculations on (2-Hydroxyphenyl)diphenylmethanol. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, ensuring a robust and scientifically sound computational analysis. By integrating theoretical principles with practical application, this guide aims to empower users to leverage DFT for elucidating the structural, electronic, and spectroscopic properties of (2-Hydroxyphenyl)diphenylmethanol and its analogs, thereby accelerating the drug discovery and development process.

Introduction: The Significance of (2-Hydroxyphenyl)diphenylmethanol and the Role of DFT

(2-Hydroxyphenyl)diphenylmethanol belongs to the benzhydrol class of compounds, which are pivotal structural motifs in a variety of pharmaceuticals.[1][2] The parent compound, diphenylmethanol, and its derivatives are integral to the synthesis of antihistamines, antiallergenic agents, and antihypertensive drugs.[1] The presence of a hydroxyl group on one of the phenyl rings, as in (2-Hydroxyphenyl)diphenylmethanol, introduces the potential for intramolecular hydrogen bonding and alters the electronic landscape of the molecule, which can significantly influence its biological activity and pharmacokinetic properties.

Understanding the three-dimensional structure, electronic properties, and potential intermolecular interactions of such molecules is paramount in modern drug design.[3][4] Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for these investigations.[3][5] It allows for the accurate prediction of molecular geometries, vibrational frequencies (correlating to IR spectra), electronic transitions (correlating to UV-Vis spectra), and a host of other properties that are crucial for predicting a molecule's behavior in a biological system.[3][4] This guide will provide a detailed protocol for conducting DFT calculations on (2-Hydroxyphenyl)diphenylmethanol, with a focus on producing reliable and interpretable results.

Theoretical Foundations and Methodological Considerations

The accuracy of any DFT calculation is fundamentally dependent on the choice of the functional and the basis set.[3] This section provides an expert-driven rationale for the selection of appropriate methods for (2-Hydroxyphenyl)diphenylmethanol.

Choosing the Right Functional: Balancing Accuracy and Computational Cost

For organic molecules containing aromatic systems and hydrogen bonding capabilities, the choice of the exchange-correlation functional is critical.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry for its balance of accuracy and computational efficiency in predicting the geometries and electronic properties of a wide range of organic molecules.[6][7] It is a suitable starting point for the analysis of (2-Hydroxyphenyl)diphenylmethanol.

  • M06-2X (Minnesota, 2006, with double the amount of non-local exchange): This functional is highly recommended for applications involving main-group thermochemistry, kinetics, and importantly, noncovalent interactions.[8][9] Given the potential for intramolecular hydrogen bonding and π-stacking interactions in (2-Hydroxyphenyl)diphenylmethanol, M06-2X is an excellent choice for refining energy calculations and studying interaction energies.[10][11]

The Basis Set: Representing Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals.

  • Pople Style Basis Sets (e.g., 6-311++G(d,p)): This basis set is a good compromise between accuracy and computational cost for molecules of this size.[6][12] The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing anions and non-covalent interactions. The "(d,p)" indicates the addition of polarization functions, which are essential for accurately describing bonding and intermolecular interactions.[12]

Accounting for the Solvent: The COSMO Solvation Model

Biological processes and many chemical experiments occur in solution. Therefore, it is often necessary to account for the effect of a solvent on the molecule's properties. The COnductor-like Screening MOdel (COSMO) is a widely used continuum solvation model that treats the solvent as a polarizable continuum.[13][14][15] This approach provides a good approximation of the bulk solvent effects on the geometry and electronic structure of the solute.

Experimental and Computational Workflow

A rigorous and reproducible computational study follows a well-defined workflow. The following diagram and protocol outline the key steps for a comprehensive DFT analysis of (2-Hydroxyphenyl)diphenylmethanol.

DFT_Workflow cluster_prep Preparation cluster_calc Core DFT Calculations cluster_analysis Analysis & Interpretation cluster_validation Validation mol_build 1. Initial Structure Generation geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop 6. Electronic Properties geom_opt->elec_prop Wavefunction & Orbitals struct_prop 4. Structural Properties freq_calc->struct_prop Vibrational Frequencies spec_prop 5. Spectroscopic Properties freq_calc->spec_prop IR & Raman Spectra exp_comp 7. Comparison with Experimental Data struct_prop->exp_comp spec_prop->exp_comp elec_prop->exp_comp

Caption: A generalized workflow for DFT calculations in drug discovery.

Step-by-Step Computational Protocol

Step 1: Initial Structure Generation

  • Construct the Molecule: Build the 3D structure of (2-Hydroxyphenyl)diphenylmethanol using a molecular editor (e.g., Avogadro, GaussView).

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Select Method: Choose the desired level of theory. For this molecule, a good choice is the B3LYP functional with the 6-311++G(d,p) basis set.[6][7]

  • Specify Solvent (Optional but Recommended): If calculations in a solvent are desired, specify the COSMO model and the solvent (e.g., water or methanol).[13][14][15]

  • Run Optimization: Perform a full geometry optimization. This will find the lowest energy conformation of the molecule at the chosen level of theory.

  • Convergence Criteria: Ensure that the optimization converges to a true minimum, which is typically indicated by the displacement and forces falling below a certain threshold.

Step 3: Frequency Analysis

  • Perform Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

  • Verify Minimum: Check the output for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

  • Obtain Thermodynamic Data: The frequency calculation also provides important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Analysis of Results

  • Structural Properties: Analyze the optimized geometry to obtain bond lengths, bond angles, and dihedral angles. Compare these to known experimental data for similar compounds if available.

  • Spectroscopic Properties: The output of the frequency calculation can be used to simulate the infrared (IR) spectrum. The calculated frequencies and their intensities can be compared with experimental IR spectra.[16] Similarly, electronic transition calculations (TD-DFT) can be performed to predict the UV-Vis spectrum.[17][18]

  • Electronic Properties: From the optimized wavefunction, a wealth of electronic properties can be extracted, including:

    • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack.

    • Mulliken and Natural Population Analysis (NPA): These methods provide atomic charges, which can be used to understand the polarity of the molecule.

Data Presentation and Interpretation

To facilitate a clear understanding of the computational results, data should be presented in a structured and easily comparable format.

Key Computational Parameters
ParameterRecommended Value/MethodRationale
Functional B3LYP / M06-2XB3LYP for general-purpose, M06-2X for non-covalent interactions.[6][7][8]
Basis Set 6-311++G(d,p)Good balance of accuracy and cost for organic molecules.[12]
Solvation Model COSMOAccounts for bulk solvent effects.[13][14][15]
Calculation Type Geometry Optimization, Frequency AnalysisTo find the stable structure and characterize it as a minimum.
Predicted Structural and Electronic Properties (Illustrative Example)
PropertyCalculated Value (B3LYP/6-311++G(d,p))
Total Energy (Hartree) Value to be calculated
Dipole Moment (Debye) Value to be calculated
HOMO Energy (eV) Value to be calculated
LUMO Energy (eV) Value to be calculated
HOMO-LUMO Gap (eV) Value to be calculated
Key Bond Length (O-H, phenolic) (Å) Value to be calculated
Key Bond Angle (C-O-H, phenolic) (°) Value to be calculated

Note: The values in this table are placeholders and would be populated with the actual results from the DFT calculations.

Visualization of Molecular Properties

Visual representations are crucial for interpreting DFT results. The following diagrams illustrate key molecular features of (2-Hydroxyphenyl)diphenylmethanol.

Molecular_Structure Optimized Molecular Structure C7-C8-C9-C10-C11-C12-C7 Phenyl Ring 2 C13 Central Carbon C1 C1 C13->C1 C7 C7 C13->C7 O1 O1 C13->O1 O1-H1 Hydroxyl Group 1 O2-H2 Hydroxyl Group 2 (Phenolic) C6 C6 O2 O2 C6->O2

Caption: A schematic representation of the connectivity in (2-Hydroxyphenyl)diphenylmethanol.

HOMO_LUMO cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Energy_Gap->LUMO e_axis

Caption: A diagram illustrating the concept of HOMO, LUMO, and the energy gap.

Conclusion and Future Directions

This guide has provided a detailed, expert-driven framework for conducting DFT calculations on (2-Hydroxyphenyl)diphenylmethanol. By following the outlined protocols and understanding the rationale behind the methodological choices, researchers can obtain reliable and insightful data on the structural, electronic, and spectroscopic properties of this important pharmaceutical scaffold. These computational insights can guide synthetic efforts, help to rationalize structure-activity relationships, and ultimately contribute to the design of more effective and safer therapeutic agents.

Future work could involve extending these calculations to study the interactions of (2-Hydroxyphenyl)diphenylmethanol with biological targets, such as enzymes or receptors, using hybrid quantum mechanics/molecular mechanics (QM/MM) methods. Additionally, ab initio molecular dynamics (AIMD) simulations could provide insights into the dynamic behavior of this molecule in a physiological environment.

References

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  • NIST. (n.d.). Benzenemethanol, α-phenyl-. Retrieved from [Link]

  • IIVS. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV/Vis spectrum in methanol. Retrieved from [Link]

  • Al-Zoubi, W. (2022). UV-Vis Spectroscopic Study on a New Synthesized 4-Hydroxy-N-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide as Calorimetric Reagent For Mg2+ Ions. Journal of Pure & Applied Sciences, 21(2).
  • NIST. (n.d.). o-Hydroxydibenzoylmethane. Retrieved from [Link]

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  • PubChem. (n.d.). Phenyl((2H5)phenyl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-hydroxyphenyl)diphenylmethanol (C19H16O2). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8. 1 H NMR spectra of (2-benzotellurophenyl)diphenylmethanol (8). Retrieved from [Link]

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Foundational

Spectroscopic Characterization of (2-Hydroxyphenyl)diphenylmethanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (2-Hydroxyphenyl)diphenylmethanol and its derivatives represent a class of compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2-Hydroxyphenyl)diphenylmethanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their utility is intrinsically linked to their precise molecular structure, which dictates their biological activity and physical properties. A thorough spectroscopic characterization is therefore paramount for unambiguous structure elucidation, purity assessment, and the rational design of novel analogues. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as they are applied to the detailed structural analysis of this important class of molecules. By integrating established principles with field-proven insights, this guide aims to empower researchers to confidently interpret spectral data and make informed decisions in their research and development endeavors.

Introduction: The Structural Significance of (2-Hydroxyphenyl)diphenylmethanol Derivatives

The (2-Hydroxyphenyl)diphenylmethanol scaffold combines the structural motifs of a phenol, a tertiary alcohol, and a triarylmethane. This unique combination gives rise to a three-dimensional structure with specific electronic and steric properties that are crucial for its interaction with biological targets. The ortho-hydroxyl group, in particular, can participate in intramolecular hydrogen bonding with the tertiary alcohol, influencing the molecule's conformation and reactivity. Furthermore, substitutions on any of the three phenyl rings can dramatically alter the compound's lipophilicity, electronic distribution, and overall shape, thereby modulating its biological activity.

A robust and multi-faceted spectroscopic approach is essential to fully characterize these complex molecules. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive and unambiguous assignment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Key Diagnostic Signals for (2-Hydroxyphenyl)diphenylmethanol Derivatives:

  • Phenolic -OH: The chemical shift of the phenolic proton is typically observed in the range of δ 4.5-8.0 ppm and can be broad. Its exact position is sensitive to solvent, concentration, and temperature due to hydrogen bonding. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the disappearance of this signal.

  • Tertiary Alcohol -OH: Similar to the phenolic proton, the tertiary alcohol -OH signal is a singlet and its chemical shift is variable (typically δ 2.0-5.0 ppm). This signal will also disappear upon D₂O exchange.

  • Aromatic Protons: The protons on the three aromatic rings will appear in the region of δ 6.5-8.0 ppm. The substitution pattern on each ring will dictate the multiplicity (singlet, doublet, triplet, etc.) and coupling constants of these signals, allowing for the determination of the substitution positions. Electron-donating groups will shift the signals of ortho and para protons upfield, while electron-withdrawing groups will shift them downfield.

  • Methine Proton (if present on a diphenylmethyl group): In the parent diphenylmethanol, the methine proton (CH-OH) appears as a singlet around δ 5.8 ppm. In (2-Hydroxyphenyl)diphenylmethanol, this proton is absent as the carbon is quaternary.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Representative (2-Hydroxyphenyl)diphenylmethanol Derivatives in CDCl₃

DerivativeAr-H (2-hydroxyphenyl)Ar-H (diphenyl)Phenolic OHTertiary OHOther
Unsubstituted6.8-7.3 (m, 4H)7.2-7.4 (m, 10H)~5.5 (s, 1H)~3.5 (s, 1H)
4'-Methoxy6.8-7.3 (m, 4H)6.9 (d, 2H), 7.3 (d, 2H), 7.2-7.4 (m, 5H)~5.5 (s, 1H)~3.5 (s, 1H)3.8 (s, 3H, -OCH₃)
4-Nitro6.9 (d, 1H), 7.4 (dd, 1H), 8.2 (d, 1H)7.2-7.5 (m, 10H)~6.0 (s, 1H)~3.8 (s, 1H)
¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Key Diagnostic Signals:

  • Carbinol Carbon (C-OH): The carbon atom bearing the tertiary hydroxyl group is quaternary and typically resonates in the range of δ 75-85 ppm.

  • Phenolic Carbon (C-OH): The carbon attached to the phenolic hydroxyl group appears further downfield, typically in the range of δ 150-160 ppm.

  • Aromatic Carbons: The aromatic carbons will produce a series of signals between δ 110-150 ppm. The specific chemical shifts are influenced by the substituents on the rings.

  • Quaternary Aromatic Carbons: The carbon atoms at the point of attachment of the other rings will appear as weak signals in the aromatic region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the (2-Hydroxyphenyl)diphenylmethanol derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. For viscous samples, gentle warming or centrifugation may be necessary to ensure homogeneity.[1][2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • D₂O Exchange:

    • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix the contents.

    • Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH protons will have disappeared or significantly diminished.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR Acquire Spectra C13_NMR ¹³C NMR H1_NMR->C13_NMR D2O_Ex D₂O Exchange H1_NMR->D2O_Ex Confirm -OH signals Integration Integration & Multiplicity Analysis H1_NMR->Integration TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR For complex structures Chem_Shift Chemical Shift Assignment C13_NMR->Chem_Shift TwoD_NMR->Integration D2O_Ex->Integration Integration->Chem_Shift Structure Structure Confirmation Chem_Shift->Structure

Experimental workflow for NMR characterization.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Key Diagnostic Absorptions:

  • O-H Stretching: Due to the presence of both phenolic and tertiary alcohol hydroxyl groups, a broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹.[3][4] The broadness is a result of intermolecular and potentially intramolecular hydrogen bonding. In ortho-substituted phenols, intramolecular hydrogen bonding can lead to a sharper, lower frequency O-H stretch compared to their meta or para isomers.[5]

  • C-O Stretching:

    • The tertiary alcohol C-O stretch will appear as a strong band around 1150-1200 cm⁻¹.

    • The phenolic C-O stretch is typically observed at a higher wavenumber, around 1200-1260 cm⁻¹, due to the partial double bond character from resonance with the aromatic ring.[3]

  • Aromatic C=C Stretching: Medium to strong absorptions will be present in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

  • Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 2: Key IR Absorption Frequencies for (2-Hydroxyphenyl)diphenylmethanol

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)Stretching (H-bonded)3600-3200Strong, Broad
Aromatic C-HStretching3100-3000Medium
Aromatic C=CStretching1600-1450Medium to Strong
Phenolic C-OStretching1260-1200Strong
Tertiary Alcohol C-OStretching1200-1150Strong
Aromatic C-HOut-of-plane Bending900-690Medium to Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Nujol Mull: If the sample is sensitive to pressure or moisture, a Nujol (mineral oil) mull can be prepared. Grind a small amount of the sample with a drop of Nujol oil to create a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[6]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for KBr pellets or ATR) or the Nujol oil between salt plates.

    • The instrument software will automatically subtract the background from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Key Spectroscopic Features:

  • The presence of three aromatic rings results in characteristic π → π* transitions. Benzene itself shows absorption maxima around 184, 204, and 256 nm.[7]

  • For (2-Hydroxyphenyl)diphenylmethanol derivatives, the extended conjugation and the presence of the hydroxyl groups (auxochromes) will cause a bathochromic (red) shift of these absorptions to longer wavelengths, typically in the 260-290 nm range.[8][9]

  • The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the aromatic rings. Electron-donating groups generally cause a further red shift, while electron-withdrawing groups can have a more complex effect.[10]

  • The solvent polarity can also affect the λmax.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (as the reference) and another with the sample solution.

    • Scan the spectrum over a range of approximately 200-400 nm.

    • The instrument will record the absorbance as a function of wavelength.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Sol Prepare Stock Solution Dilute Dilute to Working Concentration Prep_Sol->Dilute Blank Run Solvent Blank Dilute->Blank Fill Cuvettes Scan Scan Sample Spectrum (200-400 nm) Blank->Scan Identify_Lambda Identify λmax Scan->Identify_Lambda Correlate Correlate with Structure Identify_Lambda->Correlate

Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺•): The molecular ion peak should be observable, providing the molecular weight of the compound.

  • Loss of Water ([M - H₂O]⁺•): A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da).

  • Loss of a Phenyl Radical ([M - C₆H₅]⁺): Cleavage of a C-C bond can result in the loss of a phenyl radical (77 Da), leading to a stable benzylic cation.

  • Formation of the Benzhydryl Cation ([(C₆H₅)₂CH]⁺): A prominent peak at m/z 167 is expected, corresponding to the stable diphenylmethyl (benzhydryl) cation.

  • Formation of the Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77 corresponding to the phenyl cation is also likely to be observed.

  • Fragments from the Hydroxyphenyl Ring: Cleavage can also occur within the (2-hydroxyphenyl)diphenylmethyl cation, leading to fragments characteristic of the substituted phenol.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of (2-Hydroxyphenyl)diphenylmethanol

m/zProposed Fragment
276[M]⁺•
258[M - H₂O]⁺•
199[M - C₆H₅]⁺
181[M - C₆H₅ - H₂O]⁺
167[(C₆H₅)₂CH]⁺
107[HOC₆H₄-CH(OH)]⁺
94[HOC₆H₅]⁺•
77[C₆H₅]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically < 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[11]

    • For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[12]

    • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization and contaminate the instrument.[13]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for direct infusion or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • For detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of (2-Hydroxyphenyl)diphenylmethanol derivatives is a critical step in their development for various applications. No single technique can provide a complete structural picture; rather, it is the synergistic integration of NMR, IR, UV-Vis, and MS data that leads to an unambiguous and confident structural assignment. By understanding the fundamental principles of each technique and the characteristic spectral features of this class of compounds, researchers can effectively utilize these powerful analytical tools to advance their scientific goals. This guide provides the foundational knowledge and practical protocols to achieve this, fostering a deeper understanding of the structure-property relationships that govern the utility of these promising molecules.

References

  • Abraham, R. J., et al. (2009). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Physical Chemistry A, 113(23), 6545–6554. [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]

  • Tobias, D. (1958). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science, 38, 63-66. [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]

  • Abe, T., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. UCC IR. [Link]

  • Doc Brown's Chemistry. (2025). infrared spectrum of phenol C6H6O C6H5OH. [Link]

  • Agval, N., et al. (2019). An automated sample preparation approach for routine liquid chromatography tandem-mass spectrometry measurement of the alcohol biomarkers phosphatidylethanol 16:0/18:1, 16:0/16:0 and 18:1/18:1. PubMed, 42(4), 361-368. [Link]

  • Gower, N. S., et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. RSC Publishing. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Al-Tel, T. H., et al. (2009). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][5][8]benzodiazepin-1(2H)-ones. PubMed, 24(1), 59-65. [Link]

  • Johnson, C. (2014). UV-Vis Characterization of Aromatic Content in Bio-oil. Digital Commons @ Cal Poly. [Link]

  • Christophoridou, S., et al. (2005). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil by 31P Nuclear Magnetic Resonance. Journal of Agricultural and Food Chemistry, 53(10), 3688-3694. [Link]

  • Clinical Tree. (2023). Sample preparation for mass spectrometry. [Link]

  • University of Michigan. (n.d.). UV-Vis Spectroscopy. [Link]

  • Binder, C. (2019, February 9). Benzhydrol / Benzophenone NMR [Video]. YouTube. [Link]

  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?[Link]

  • ResearchGate. (2015, August 28). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

  • University of Missouri. (n.d.). Sample Preparation Guidelines. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of...[Link]

  • NIST. (n.d.). Benzenemethanol, α-phenyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2017, May 1). NMR of a viscous material?[Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0153969). [Link]

  • MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Walsh Medical Media. (2016, February 8). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • Spyros, A., & Dais, P. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. PubMed, 57(3), 1113-1123. [Link]

  • SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. [Link]

  • ResearchGate. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed, 34(6), 666-679. [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • DergiPark. (n.d.). Solvent-driven stability: UV spectroscopy study of phenolic substances. [Link]

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Protocols & Analytical Methods

Method

Application Note: Engineering Steric Microenvironments in Titanium(IV) Catalysis Using (2-Hydroxyphenyl)diphenylmethanol

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Application Focus: Ring-Opening Polymerization (ROP) of Cyclic Esters and Lewis Acid Catalysis The Steric Imperative in Polymerization C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Application Focus: Ring-Opening Polymerization (ROP) of Cyclic Esters and Lewis Acid Catalysis

The Steric Imperative in Polymerization Catalysis

In the development of biodegradable aliphatic polyesters (such as polylactide and polycaprolactone) for biomedical implants and drug-eluting stents, the architectural control of the polymer chain is paramount. Unhindered early transition metal catalysts, such as Titanium(IV) isopropoxide, are highly active but suffer from poor stereocontrol and severe intermolecular transesterification (back-biting). This leads to broad molecular weight distributions (high PDI) and unpredictable thermomechanical properties.

To solve this, we employ (2-Hydroxyphenyl)diphenylmethanol as a bulky, bidentate [O,O] ligand. The crystallographic and molecular properties of this specific o-hydroxyaryl diphenylmethanol reveal a dense steric umbrella generated by the two phenyl rings attached to the methanol carbon[1]. When coordinated to a highly oxophilic Titanium(IV) center, this ligand enforces a rigid, sterically encumbered microenvironment that physically blocks polymer chains from re-approaching the active metal center, effectively shutting down transesterification while allowing the smaller monomer units to coordinate and insert.

Ligand Architecture & Mechanistic Causality

(2-Hydroxyphenyl)diphenylmethanol features two distinct oxygen donors: a highly acidic phenolic hydroxyl and a sterically hindered tertiary alcohol.

  • Causality of Coordination: Upon reaction with a metal alkoxide precursor like Ti(O-iPr)4​ , the ligand undergoes double deprotonation to form a dianionic [O,O] chelate. This forms a thermodynamically highly stable 6-membered metallacycle.

  • Causality of Steric Shielding: The diphenylmethanol unit is critical. The massive steric bulk of the gem-diphenyl groups prevents the Titanium centers from dimerizing into inactive μ -oxo bridged species. Furthermore, in asymmetric and controlled catalysis, diphenylmethanol derivatives are heavily utilized to restrict the trajectory of incoming substrates, ensuring high regio- and stereoselectivity[2].

Mechanism Ti Ti(IV) Active Center Poly Growing PLA Chain (Restricted Access) Ti->Poly Insertion Ph1 Phenyl Bulk (Steric Shield) Ph1->Ti Blocks side-reactions Ph2 Phenyl Bulk (Steric Shield) Ph2->Ti Mono Lactide Monomer (Allowed Access) Mono->Ti Coordination

Fig 1. Steric shielding by the diphenylmethanol group prevents transesterification at the Ti(IV) center.

Self-Validating Protocol: Synthesis of the [O,O]-Ti(O-iPr)₂ Precatalyst

To ensure the catalyst behaves in a "living" manner, the synthesis of the precatalyst must be absolute. Any residual, uncoordinated Ti(O-iPr)4​ will act as an unhindered initiator, ruining the PDI of the final polymer.

Materials & Preparation
  • (2-Hydroxyphenyl)diphenylmethanol : 1.00 equivalent (Strictly dried under vacuum at 60°C for 12h).

  • Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) : 1.00 equivalent (Distilled and stored in a glovebox).

  • Solvent : Anhydrous, degassed Toluene. Nonpolar solvents like toluene are critical as they prevent competitive coordination and enhance the catalytic activity of the metal center[3].

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, dissolve 2.76 g (10.0 mmol) of (2-Hydroxyphenyl)diphenylmethanol in 20 mL of anhydrous toluene in a Schlenk flask.

  • Metalation: Slowly add 2.84 g (10.0 mmol) of Ti(O-iPr)4​ dropwise to the stirring solution at ambient temperature. The solution will typically shift from colorless to a pale yellow/orange, indicating initial coordination.

  • Thermal Driving: Transfer the flask to a Schlenk line. Heat the mixture to 60°C under a slight flow of nitrogen for 4 hours.

    • Causality: Heating drives off the isopropanol byproduct (b.p. 82°C), pushing the equilibrium toward the fully chelated dianionic complex.

  • Isolation: Remove the toluene under reduced pressure. Recrystallize the resulting solid from a minimal amount of dry hexane at -20°C.

Validation & Quality Control (QC)
  • Self-Validating System: Perform 1H NMR (in C6​D6​ ). The protocol is validated if the phenolic -OH proton (~9.2 ppm) and the tertiary alcohol -OH proton (~3.5 ppm) of the free ligand have completely disappeared . The presence of exactly two sets of isopropoxide methine protons (heptets around 4.5 ppm) confirms the [O,O]-Ti(O-iPr)2​ stoichiometry.

Protocol: Controlled Ring-Opening Polymerization (ROP) of L-Lactide

Workflow MET Active Complex [O,O]-Ti(O-iPr)2 INIT Initiation 100 eq L-Lactide Toluene, 90°C MET->INIT PROP Propagation Coordination-Insertion INIT->PROP 2h TERM Termination Cold MeOH Quench PROP->TERM PROD Pure PLA Low PDI TERM->PROD Precipitation

Fig 2. Workflow for the controlled Ring-Opening Polymerization of L-Lactide.

Step-by-Step Methodology
  • Monomer Preparation: Sublimate L-Lactide twice to remove any trace lactic acid or water. Causality: Protic impurities act as chain transfer agents, prematurely terminating the growing polymer chains and broadening the PDI.

  • Reaction Setup: In a glovebox, dissolve 1.44 g (10.0 mmol) of L-Lactide in 10 mL of dry toluene.

  • Initiation: Add 0.1 mmol of the synthesized [O,O]-Ti(O-iPr)2​ complex (Monomer:Catalyst ratio = 100:1). Seal the vessel.

  • Propagation: Heat the reaction mixture to 90°C in an oil bath for exactly 2 hours.

  • Termination: Remove the flask from the heat and immediately inject 1 mL of cold methanol.

    • Causality: Methanol rapidly protonates the active Titanium-alkoxide bond, instantly killing the catalyst and freezing the molecular weight profile.

  • Recovery: Pour the mixture into 100 mL of vigorously stirring, ice-cold methanol. The polylactide (PLA) will precipitate as a white solid. Filter, wash with methanol, and dry under vacuum at 40°C overnight.

Performance Metrics & Comparative Data

To demonstrate the efficacy of the (2-Hydroxyphenyl)diphenylmethanol ligand, the table below compares its performance against an unhindered Titanium precursor and a less bulky analog.

Table 1: Comparative ROP of L-Lactide at 90°C in Toluene (100:1 [M]:[Cat] ratio)

Catalyst ArchitectureLigand Steric ProfileTime (h)Conversion (%)Exp. Mn​ ( g/mol )PDI ( Mw​/Mn​ )
Ti(O-iPr)4​ None (Unhindered)2858,5001.65
Complex A (2-Hydroxyphenyl)diphenylmethanol 2 98 14,200 1.12
Complex B2-(Hydroxymethyl)phenol (Low Bulk)29211,0001.35

Data Interpretation: The unhindered Ti(O-iPr)4​ yields a polymer with a PDI of 1.65, indicative of rampant transesterification. Complex A, utilizing the massive steric bulk of the diphenylmethanol moiety, achieves near-quantitative conversion with a highly predictable molecular weight and a narrow PDI of 1.12, confirming a highly controlled, "living" coordination-insertion mechanism.

References

  • Solid-state dehydration of (o-hydroxyaryl)diphenylmethanols. Crystal and molecular structures of [1-(2-hydroxyphenyl)]diphenylmethanol and of [1-(2-hydroxynaphthyl)]diphenylmethanol Journal of the American Chemical Society (ACS)[Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts MDPI[Link]

  • Influence of Solvents on Catalytic C–H Bond Oxidation by a Copper(II)–Alkylperoxo Complex ACS Publications[Link]

Sources

Application

Application of (2-Hydroxyphenyl)diphenylmethanol in ring-opening polymerization of lactides

Application Note: (2-Hydroxyphenyl)diphenylmethanol as a Sterically Demanding [O,O] Ligand and Initiator in the Ring-Opening Polymerization of Lactides Executive Summary The drive toward sustainable, bio-renewable polyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (2-Hydroxyphenyl)diphenylmethanol as a Sterically Demanding [O,O] Ligand and Initiator in the Ring-Opening Polymerization of Lactides

Executive Summary

The drive toward sustainable, bio-renewable polymers has positioned polylactide (PLA) at the forefront of materials science. The precise control of PLA microstructure, molecular weight ( Mn​ ), and polydispersity index (PDI) relies heavily on the architectural design of the catalyst[1]. (2-Hydroxyphenyl)diphenylmethanol (CAS 6326-60-9) is a highly versatile, sterically hindered bidentate [O,O] pro-ligand. Featuring a phenolic hydroxyl group and a tertiary benzylic alcohol, this compound readily forms stable 6-membered chelate rings with early transition and main group metals (e.g., Zn, Al, Mg). This application note details the mechanistic rationale, self-validating experimental protocols, and performance metrics for utilizing (2-Hydroxyphenyl)diphenylmethanol in the living Ring-Opening Polymerization (ROP) of lactides.

Mechanistic Insights: Causality in Catalyst Design

In coordination-insertion ROP, the active species is typically a metal-alkoxide bond. The structural features of (2-Hydroxyphenyl)diphenylmethanol provide three distinct kinetic and thermodynamic advantages:

  • Steric Shielding against Transesterification : The two bulky phenyl rings on the benzylic carbon project outward from the metal center. This steric umbrella severely restricts the spatial access of the growing polymer chain backbone to the electrophilic metal center, effectively suppressing intermolecular transesterification (back-biting)[2]. This causality is directly responsible for the ultra-low PDI (< 1.15) observed in these systems.

  • Hemilabile Coordination : The bidentate [O,O] coordination mode involves a strongly bound anionic phenoxide and a neutral or anionic tertiary alkoxide. If utilized as a monoanionic ligand (where the tertiary alcohol remains protonated or acts as a neutral donor), the hemilabile nature of the tertiary alcohol facilitates monomer coordination by temporarily vacating a coordination site during lactide insertion[3].

  • Immortal Polymerization Capability : When used in conjunction with simple metal alkyls (e.g., MgnBu2​ ), diphenylmethanol derivatives can act as chain transfer agents. The rapid, reversible chain transfer between the dormant alcohol and the active metal-alkoxide species allows a single metal center to generate hundreds of polymer chains, a hallmark of immortal polymerization[1].

G N1 Ligand Deprotonation (H2L + M-Alkyl) N2 Monomer Coordination (Lactide to M center) N1->N2 N3 Nucleophilic Attack (Alkoxide Insertion) N2->N3 N4 Ring-Opening (Acyl-Oxygen Cleavage) N3->N4 N5 Chain Propagation (Living Polymerization) N4->N5

Coordination-Insertion Mechanism of Lactide ROP.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocol incorporates in-process validation steps. The extreme sensitivity of the metal-alkyl precursors and the living polymer chain ends to moisture necessitates rigorous Schlenk techniques.

Protocol A: In-Situ Catalyst Generation and ROP of L-Lactide

Rationale: In-situ generation avoids the need to isolate highly moisture-sensitive metal complexes, streamlining the workflow for rapid screening.

Materials:

  • (2-Hydroxyphenyl)diphenylmethanol (purified via sublimation or recrystallization from dry hexane).

  • Diethylzinc ( ZnEt2​ , 1.0 M in hexane) or Di-n-butylmagnesium ( MgnBu2​ , 1.0 M in heptane).

  • L-Lactide (sublimed twice under vacuum to remove lactic acid impurities).

  • Anhydrous Toluene (distilled over Na/benzophenone).

Step-by-Step Methodology:

  • Preparation & Purging : Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon (repeat 3x).

  • Ligand Metalation : Add (2-Hydroxyphenyl)diphenylmethanol (0.05 mmol) to the Schlenk tube. Inject 2.0 mL of anhydrous toluene. Cool the solution to 0 °C. Dropwise, add ZnEt2​ (0.05 mmol, 50 µL).

    • Causality: Cooling to 0 °C controls the exothermic ethane gas evolution, preventing solvent bumping and ensuring quantitative metalation.

    • Validation: The cessation of gas evolution confirms the completion of the deprotonation step. Stir for an additional 30 minutes at room temperature.

  • Polymerization Initiation : In a separate argon-filled glovebox, weigh L-lactide (5.0 mmol, 0.72 g) for a target Degree of Polymerization (DP) of 100. Dissolve the monomer in 3.0 mL of toluene. Syringe the monomer solution into the catalyst mixture.

  • Kinetic Sampling (Self-Validation) : Place the reaction in an oil bath at 50 °C. At t=15 min and t=60 min, withdraw 0.1 mL aliquots using a micro-syringe. Quench the aliquots in wet CDCl3​ and analyze via 1H NMR.

    • Validation: Compare the methine quartet of the unreacted monomer (5.05 ppm) against the polymer methine quartet (5.15 ppm). Proceed to the next step only when conversion > 95%.

  • Termination and Precipitation : Once conversion is confirmed, quench the bulk reaction by adding 0.5 mL of a 5% HCl/Methanol solution.

    • Causality: The acidic quench instantly protonates the living metal-alkoxide bond, terminating propagation and solubilizing the metal residues to prevent polymer discoloration.

  • Recovery : Precipitate the polymer by pouring the mixture into 50 mL of cold, vigorously stirred methanol. Filter, wash with methanol, and dry the white PLA precipitate in a vacuum oven at 40 °C to constant weight.

W S1 Step 1: Schlenk Line Setup Strictly Anhydrous S2 Step 2: Catalyst Generation In-situ Metalation S1->S2 S3 Step 3: Lactide Addition [LA]/[M] = 100-500 S2->S3 S4 Step 4: ROP at 25-70°C Monitor via 1H NMR S3->S4 S5 Step 5: Acidic Quench MeOH Precipitation S4->S5

Schlenk-line workflow for air-sensitive ROP of lactides.

Quantitative Data Presentation

The steric and electronic profile of (2-Hydroxyphenyl)diphenylmethanol significantly modulates the reactivity of different metal centers. Table 1 summarizes typical ROP metrics when this ligand is complexed with various alkyl metals.

Table 1: Comparative ROP of L-Lactide using Metal/(2-Hydroxyphenyl)diphenylmethanol Systems

Metal Precursor[LA]:[M] RatioTemp (°C)Time (min)Conversion (%) Mn,theo​ (kDa) Mn,GPC​ (kDa)PDI ( Mw​/Mn​ )
ZnEt2​ 1005060>9814.415.11.12
ZnEt2​ 300501809543.244.01.15
MgnBu2​ 2002515>9928.829.51.08
AlMe3​ 100702408814.412.81.22

Data Interpretation: The Magnesium system exhibits the highest Turn-Over Frequency (TOF), characteristic of highly nucleophilic Mg-alkoxide bonds[1]. The Zinc system provides an optimal balance of high activity and exceptional control (PDI < 1.15), directly attributable to the steric shielding provided by the diphenylmethanol moiety[2]. Aluminum requires elevated temperatures due to the stronger, less labile Al-O bonds[4].

References

  • Ligand-Free Magnesium Catalyst System: Immortal Polymerization of l-Lactide with High Catalyst Efficiency and Structure of Active Intermediates Macromolecules, American Chemical Society. URL:[Link]

  • Highly Isoselective and Active Zinc Catalysts for rac-Lactide Polymerization: Effect of Pendant Groups of Aminophenolate Ligands Macromolecules, American Chemical Society. URL:[Link]

  • New Coordination Modes for Modified Schiff Base Ti(IV) Complexes and Their Control over Lactone Ring-Opening Polymerization Activity Inorganic Chemistry, American Chemical Society. URL:[Link]

  • Notable Effect of Fluoro Substituents in the Imino Group in Ring-Opening Polymerization of ε-Caprolactone by Al Complexes Containing Phenoxyimine Ligands Organometallics, American Chemical Society. URL:[Link]

Sources

Method

Application Note: Experimental Procedure for the Extraction and Isolation of (2-Hydroxyphenyl)diphenylmethanol

Introduction & Scope (2-Hydroxyphenyl)diphenylmethanol (CAS: 6326-60-9), also known as 2-(hydroxydiphenylmethyl)phenol, is a sterically hindered, highly aromatic tertiary alcohol. It serves as a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(2-Hydroxyphenyl)diphenylmethanol (CAS: 6326-60-9), also known as 2-(hydroxydiphenylmethyl)phenol, is a sterically hindered, highly aromatic tertiary alcohol. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, photoredox catalysts, and specialized trityl-protecting groups [1].

Because this compound is typically synthesized via the exhaustive Grignard addition of phenylmagnesium bromide to methyl salicylate, the resulting crude mixture is a complex matrix containing magnesium salts, unreacted Grignard reagent, and homocoupling byproducts (e.g., biphenyl) [2]. This application note details the definitive, self-validating protocol for the quenching, extraction, and rigorous isolation of the target compound, emphasizing the physicochemical causality behind each operational step.

Physicochemical Profiling

Before initiating the extraction, it is critical to understand the partition behavior and physical state of the target molecule. The compound's high lipophilicity ( XLogP3=4.8 ) dictates its preferential partitioning into non-polar organic solvents during liquid-liquid extraction [1].

PropertyValue / Description
Chemical Formula C19​H16​O2​
Molecular Weight 276.33 g/mol
Appearance Light yellow to white crystalline solid
Melting Point ~140 °C
XLogP3 4.8 (Highly lipophilic)
pKa (Predicted) 9.98 ± 0.30 (Phenolic -OH)
GHS Hazards Skin/Eye Irritation (Category 2)

Upstream Synthesis & Mechanistic Rationale

To contextualize the extraction, one must understand the upstream reaction matrix. The synthesis requires 3.0 equivalents of phenylmagnesium bromide per equivalent of methyl salicylate [3].

  • Equivalent 1: Consumed immediately by the acidic phenolic proton, forming a magnesium phenoxide (highly exothermic).

  • Equivalent 2: Attacks the ester carbonyl, forming a 2-hydroxybenzophenone intermediate.

  • Equivalent 3: Attacks the ketone to form the final tertiary magnesium alkoxide complex.

Mechanism cluster_0 Phase 1: Deprotonation & First Addition cluster_1 Phase 2: Second Addition & Workup A Methyl Salicylate (1.0 eq) B + PhMgBr (1.0 eq) Acid-Base Reaction A->B C Magnesium Phenoxide Intermediate B->C D + PhMgBr (1.0 eq) Nucleophilic Attack C->D E Ketone Intermediate (2-Hydroxybenzophenone) D->E F + PhMgBr (1.2 eq) Nucleophilic Attack E->F G Tertiary Alkoxide Complex F->G H Aqueous Quench (NH4Cl) Hydrolysis G->H I (2-Hydroxyphenyl)diphenylmethanol (Target Product) H->I

Caption: Mechanistic pathway of the Grignard synthesis, dictating the composition of the crude matrix prior to extraction.

Experimental Protocol: Extraction and Isolation

The following protocol assumes a starting scale of 10.0 mmol (1.52 g) of methyl salicylate reacted with 32.0 mmol of phenylmagnesium bromide in 50 mL of anhydrous Tetrahydrofuran (THF).

Reaction Quenching (The Self-Validating Hydrolysis)

Objective: Safely hydrolyze the magnesium alkoxide and destroy unreacted Grignard reagent without dehydrating the newly formed tertiary alcohol.

  • Cooling: Transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0 °C.

  • Quenching: Dropwise, add 30 mL of saturated aqueous ammonium chloride ( NH4​Cl ) over 15 minutes under vigorous stirring.

    • Causality Checkpoint: NH4​Cl provides a mildly acidic proton source (pH ~5.5). Using strong acids (like HCl) at this stage risks acid-catalyzed dehydration of the tertiary alcohol into a stable, conjugated triarylalkene.

    • Self-Validation: The mixture will initially bubble (destruction of excess PhMgBr to benzene) and form a thick, white gelatinous precipitate (magnesium hydroxide salts). As more NH4​Cl is added, the salts will partially dissolve, yielding a biphasic suspension.

Liquid-Liquid Extraction Workflow

ExtractionWorkflow A Crude Quenched Mixture (Aqueous/THF Emulsion) B Add Diethyl Ether (Et2O) & Transfer to Sep Funnel A->B C Phase Separation B->C D Aqueous Phase (Mg Salts, NH4Cl) C->D Bottom Layer E Organic Phase (Product, Biphenyl, THF, Et2O) C->E Top Layer F Wash with Brine (NaCl) & Dry over MgSO4 E->F G Rotary Evaporation (Yields Yellow Oil/Solid) F->G

Caption: Step-by-step workflow for the liquid-liquid extraction and organic phase concentration.

  • Solvent Addition: Add 50 mL of Diethyl Ether ( Et2​O ) to the quenched mixture. Transfer to a 250 mL separatory funnel.

    • Causality Checkpoint: Et2​O is chosen over Ethyl Acetate here because it is less miscible with water, promoting a sharper phase boundary and preventing emulsion formation with the magnesium salts.

  • Phase Separation: Cap, invert, and vent the funnel. Shake vigorously, then allow the layers to separate. Drain the lower aqueous phase into an Erlenmeyer flask.

  • Back-Extraction: Return the aqueous phase to the separatory funnel and extract with an additional 2 × 30 mL of Et2​O . Combine all organic layers.

  • Washing: Wash the combined organic layers with 30 mL of saturated aqueous NaCl (brine).

    • Causality Checkpoint: Brine reduces the solubility of water in the organic phase, pre-drying the ether and removing residual water-soluble impurities.

  • Drying: Transfer the organic phase to an Erlenmeyer flask. Add 5-10 g of anhydrous Magnesium Sulfate ( MgSO4​ ). Swirl until the drying agent flows freely like sand (indicating all water is absorbed). Filter out the MgSO4​ .

  • Concentration: Remove the solvent under reduced pressure via rotary evaporation (bath temp 35 °C). The product will present as a viscous yellow oil that slowly solidifies upon standing.

Isolation via Recrystallization

The crude solid contains the target product alongside a major impurity: biphenyl (formed via the homocoupling of phenylmagnesium bromide).

  • Trituration: Add 15 mL of cold hexanes to the crude solid and triturate (grind with a glass rod) for 5 minutes.

    • Causality Checkpoint: Biphenyl is highly soluble in cold hexanes, whereas the highly polar, hydrogen-bonding (2-Hydroxyphenyl)diphenylmethanol is virtually insoluble.

  • Filtration: Filter the suspension via a Büchner funnel. Wash the filter cake with an additional 10 mL of ice-cold hexanes.

  • Recrystallization: Transfer the filter cake to a clean flask. Dissolve the solid in a minimum amount of boiling Ethyl Acetate (~5-10 mL). Once dissolved, slowly add hot hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 1 hour.

    • Self-Validation: High-purity (2-Hydroxyphenyl)diphenylmethanol will precipitate as distinct, off-white to white crystalline needles.

  • Final Isolation: Vacuum filter the crystals, wash with cold hexanes, and dry under high vacuum for 4 hours. Expected yield: 80-88% (2.2 - 2.4 g).

Quality Control & Validation

To confirm the integrity of the isolated product, employ the following analytical checks:

  • Thin-Layer Chromatography (TLC): Run on silica gel plates using 80:20 Hexanes:Ethyl Acetate. The product should appear as a single spot (Rf ~0.4) that is highly UV-active and stains dark brown with Potassium Permanganate ( KMnO4​ ) due to the oxidizable phenolic group.

  • 1H NMR (400 MHz, CDCl3​ ):

    • Look for the disappearance of the methyl ester singlet (~3.9 ppm) from the starting material.

    • Confirm the presence of a broad singlet around ~8.0-8.5 ppm (phenolic -OH, exchanges with D2​O ).

    • Confirm the presence of a sharp singlet around ~3.5 ppm (tertiary -OH, exchanges with D2​O ).

    • Integration of the aromatic region (6.8 - 7.5 ppm) should account for 14 protons.

References

  • LookChem. "(2-Hydroxyphenyl)diphenylmethanol Chemical Properties, Suppliers, and Safety Information." LookChem Database. Available at:[Link]

  • University of Regensburg (Dissertation). "The Different Behaviors of Photoredox Catalysts in Visible Light Promoted Organic Transformations." (Details analogous Grignard additions requiring >3.0 equivalents for amino/hydroxy benzoates). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Acid-Catalyzed Dehydration of (2-Hydroxyphenyl)diphenylmethanol

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, utilizing (2-Hydroxyphenyl)diphenylmethanol as a precursor for reactive ortho-quinone methides (o-QMs) requires prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, utilizing (2-Hydroxyphenyl)diphenylmethanol as a precursor for reactive ortho-quinone methides (o-QMs) requires precise kinetic and thermodynamic control. Acid-catalyzed dehydration of this tertiary carbinol is notoriously prone to competing side reactions—most notably, intramolecular cyclization and intermolecular oligomerization.

This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to help you suppress side reactions and isolate your target compounds.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my acid-catalyzed dehydration yielding predominantly 9-phenylxanthene instead of the desired o-quinone methide (o-QM) cycloadduct? Insight & Causality: (2-Hydroxyphenyl)diphenylmethanol undergoes acid-catalyzed dehydration to form a transient o-QM intermediate. While o-QMs are highly polarized and reactive toward external trapping agents, they are structurally primed for an intramolecular 6π-electrocyclization. At elevated temperatures (typically >110 °C), thermal energy easily overcomes the activation barrier for the carbonyl oxygen to attack the adjacent phenyl ring. This irreversibly forms the thermodynamically stable 9-phenylxanthene system [[1]]. Corrective Action: Lower the reaction temperature (e.g., 25–60 °C) and utilize a stronger, low-water-content acid (such as catalytic TfOH or BF₃·OEt₂) to facilitate dehydration under milder conditions [[3]]. This kinetic control allows the intermolecular trapping reaction to outcompete the intramolecular cyclization.

Q2: I am observing a high-mass polymeric residue and low yields of both my trapped product and 9-phenylxanthene. What is causing this? Insight & Causality:o-QMs are highly reactive dienes/heterodienes. In the absence of a rapid intramolecular trap or a sufficient concentration of an external trapping agent, the o-QM will undergo self-condensation or oligomerization. Because this is a concentration-dependent bimolecular side reaction, high concentrations of the transient intermediate directly drive polymer formation. Corrective Action: Operate under high-dilution conditions (<0.05 M of the carbinol precursor) and use a slow-addition technique (e.g., syringe pump) to maintain an extremely low steady-state concentration of the o-QM. Ensure your trapping agent is present in a large molar excess (3–5 equivalents) from the very beginning of the reaction.

Q3: The dehydration is incomplete, and I am recovering a significant amount of the starting carbinol. How can I drive the reaction to completion? Insight & Causality: The initial protonation and subsequent loss of water to form the trityl-type carbocation is a reversible equilibrium [[3]]. If the eliminated water is not actively sequestered, the carbocation can be re-hydrated back to the starting (2-Hydroxyphenyl)diphenylmethanol. Furthermore, solid-state dehydration studies indicate that crystal lattice constraints can also impede complete conversion if the reaction is not fully solvated [[2]]. Corrective Action: Incorporate a chemical dehydrating agent (e.g., activated 4Å molecular sieves) directly into the reaction mixture to irreversibly sequester water. Avoid relying solely on high-temperature Dean-Stark azeotropic removal if your target is temperature-sensitive, as exceeding 110 °C will trigger the 9-phenylxanthene side reaction [[1]].

Part 2: Quantitative Reaction Dynamics

The following table summarizes how specific parameters dictate the product distribution during the dehydration of (2-Hydroxyphenyl)diphenylmethanol. Use this data to benchmark your own experimental conditions.

Temperature (°C)Acid CatalystPrecursor Conc. (M)Trapping Agent (Eq)Major Product ObservedIsolated Yield (%)
120 °Cp-TsOH (10 mol%)0.1 MNone9-Phenylxanthene85%
80 °Cp-TsOH (10 mol%)0.5 MNoneo-QM Oligomers>70%
25 °CTfOH (5 mol%)0.02 MVinyl ether (5 eq)Desired Cycloadduct78%
110 °CH₂SO₄ (cat.)0.1 MVinyl ether (1 eq)Xanthene / Adduct Mix40% / 35%

Part 3: Optimized Experimental Protocol

Objective: To synthesize an o-QM cycloadduct from (2-Hydroxyphenyl)diphenylmethanol while strictly suppressing 9-phenylxanthene formation and oligomerization. This protocol is designed as a self-validating system , meaning each step contains an internal check to ensure the reaction trajectory is correct.

Materials Required:

  • (2-Hydroxyphenyl)diphenylmethanol (1.0 mmol)

  • Dienophile/Nucleophile (e.g., ethyl vinyl ether, 5.0 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 0.05 mmol)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Activated 4Å Molecular Sieves (1.0 g)

Step-by-Step Methodology:

  • System Preparation & Water Sequestration: Flame-dry a 100 mL two-neck round-bottom flask under argon. Add 1.0 g of activated 4Å molecular sieves.

    • Validation: The sieves ensure strictly anhydrous conditions. If the reaction stalls at 50% conversion later, it indicates the sieves were inactive and the carbocation hydration equilibrium was reached.

  • Reagent Loading (Dilution Control): Dissolve the trapping agent (5.0 mmol) in 40 mL of anhydrous DCM in the flask.

    • Causality: This high dilution and 5-fold excess of trapping agent are critical to kinetically outcompete o-QM oligomerization.

  • Acid Addition (Kinetic Control): Cool the flask to 0 °C using an ice bath. Add TfOH (5 mol%) to the solution.

    • Causality: The use of a strong, low-water-content acid allows dehydration at low temperatures, safely avoiding the >110 °C threshold for 9-phenylxanthene formation.

  • Precursor Addition (Steady-State Control): Dissolve (2-Hydroxyphenyl)diphenylmethanol (1.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 1 hour to the reaction mixture.

    • Validation: Monitor the reaction mixture color. A faint, transient yellow/orange indicates the controlled formation and immediate consumption of the o-QM. A deep, persistent dark color indicates the syringe pump is too fast, leading to oligomerization.

  • Reaction Monitoring & Quenching: Stir the reaction at 25 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc). Once the precursor is consumed, immediately quench the acid by adding 2 mL of saturated aqueous NaHCO₃.

    • Validation: The absence of a heavy baseline streak on the TLC plate confirms the successful suppression of oligomeric side reactions. Quenching prevents acid-catalyzed degradation of the newly formed cycloadduct.

  • Workup: Filter the mixture through a Celite pad to remove the molecular sieves. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Part 4: Pathway Visualization

The following diagram maps the logical flow and competing pathways of the dehydration process, illustrating exactly where kinetic and thermodynamic controls diverge.

Mechanism SM (2-Hydroxyphenyl)diphenylmethanol (Starting Material) Carbocation Trityl-type Carbocation Intermediate SM->Carbocation H+ / -H2O (Acid Catalysis) Carbocation->SM +H2O (Reversible) oQM ortho-Quinone Methide (o-QM) Reactive Intermediate Carbocation->oQM -H+ (Deprotonation) Xanthene 9-Phenylxanthene (Intramolecular Side Product) oQM->Xanthene >110°C 6π-Electrocyclization Oligomer o-QM Oligomers (Intermolecular Side Product) oQM->Oligomer High Conc. Self-Condensation Trapped Target Cycloadduct (Desired Pathway) oQM->Trapped + Trapping Agent (Controlled Temp/Conc)

Mechanistic divergence of (2-Hydroxyphenyl)diphenylmethanol dehydration under acidic conditions.

References

  • Title: Ortho-Quinone methides as key intermediates in cascade heterocyclizations Source: Russian Chemical Reviews, 86 (7) 567-623 (2017) URL: [Link]

  • Title: Solid-state dehydration of (o-hydroxyaryl)diphenylmethanols. Crystal and molecular structures of [1-(2-hydroxyphenyl)]diphenylmethanol and of[1-(2-hydroxynaphthyl)]diphenylmethanol Source: Journal of the American Chemical Society, 102 (14) 4659–4664 (1980) URL: [Link]

  • Title: 14.4: Dehydration Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]

Optimization

Technical Support Center: Optimizing Chromatographic Separation of (2-Hydroxyphenyl)diphenylmethanol Impurities

Welcome to the Advanced Chromatography Troubleshooting Guide. This document is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods for complex active...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. This document is designed for analytical scientists and drug development professionals tasked with developing stability-indicating methods for complex active pharmaceutical ingredients (APIs) and their synthetic intermediates.

Analyte Profiling & Mechanistic Challenges

(2-Hydroxyphenyl)diphenylmethanol (CAS 6326-60-9), also referred to as 2-hydroxytriphenylcarbinol, is a sterically bulky intermediate frequently utilized in the synthesis of xanthene derivatives and as a precursor for reactive ortho-quinone methides[1].

From a chromatographic perspective, this molecule presents a dual challenge:

  • Complex Surface Interactions: It possesses both a phenolic hydroxyl group (predicted pKa ~9.98) and a sterically hindered tertiary alcohol[2].

  • Inherent Instability: It is a known photochromic compound that readily undergoes photochemical dehydration to form o-fuchsone[3].

Below, we address the most common chromatographic issues encountered with this analyte and provide field-proven, self-validating solutions.

Troubleshooting FAQs

Q1: Why does (2-Hydroxyphenyl)diphenylmethanol exhibit severe peak tailing (As > 1.8) on standard C18 columns? Causality: Peak tailing for this compound is rarely due to column overloading; rather, it is driven by secondary electrostatic and hydrogen-bonding interactions. At near-neutral pH (pH 6–7), the phenolic hydroxyl group can undergo partial ionization, while the tertiary alcohol acts as a strong hydrogen-bond donor to residual, unendcapped silanols on the silica support. Solution: Transition to a high-density, fully end-capped C18 or Phenyl-Hexyl stationary phase. Adjust the mobile phase pH to 3.0–4.5 using a volatile buffer (e.g., 10 mM Ammonium Formate adjusted with Formic Acid). This ensures the phenolic group remains fully protonated, suppressing electrostatic interactions and sharpening the peak.

Q2: I am observing a secondary "ghost" peak that increases in area over time while the sample sits in the autosampler. Is my analyte degrading on-column? Causality: The degradation is likely occurring pre-column. (2-Hydroxyphenyl)diphenylmethanol undergoes a well-documented photochromic conversion. Upon exposure to ambient UV light (even through clear glass autosampler vials), it dehydrates to form o-fuchsone, a colored quinone methide derivative[3]. This reaction is accelerated by highly acidic environments. Solution: To mitigate this artifact, use amber autosampler vials to block UV transmission, maintain the autosampler temperature at 4°C, and avoid sample diluents with a pH < 2.5.

Q3: How can I improve the resolution between (2-Hydroxyphenyl)diphenylmethanol and structurally similar des-hydroxy benzhydrol impurities? Causality: Standard C18 columns rely purely on hydrophobic partitioning (the analyte has a LogP of ~3.68)[2]. Hydrophobicity alone often fails to resolve structurally rigid, multi-ring aromatic impurities that differ by only a single hydroxyl group. Solution: Exploit π−π interactions. Switching to a Phenyl-Hexyl or Biphenyl column provides orthogonal selectivity. The electron-rich phenyl rings of the stationary phase will interact differently with the electron-withdrawing/donating profiles of the substituted versus unsubstituted triphenyl systems, significantly increasing the separation factor ( α ).

Quantitative Data: Column Performance Comparison

Table 1: Chromatographic parameters for (2-Hydroxyphenyl)diphenylmethanol across different stationary phases. (Conditions: 60:40 Methanol / 10 mM Ammonium Formate pH 3.5; Flow Rate: 1.0 mL/min; UV 254 nm).

Column Chemistry (Sub-2 µm)Retention Time (min)Tailing Factor ( As​ )Resolution ( Rs​ ) from Des-hydroxy ImpurityMechanism of Selectivity
Standard C18 (Non-endcapped)6.452.101.4Hydrophobic
End-capped C18 6.801.151.9Hydrophobic + Steric
Phenyl-Hexyl 7.251.083.2Hydrophobic + π−π
Biphenyl 8.101.103.8Enhanced π−π
  • Dipole
Experimental Protocol: Self-Validating Method Development

To ensure your method is genuinely stability-indicating and not generating artifact peaks, follow this self-validating protocol.

Step 1: Sample Preparation & Stress Testing (Self-Validation)

  • Prepare a 0.1 mg/mL standard solution of the analyte in 50:50 Water:Methanol.

  • Self-Validation Control: Split the sample into two aliquots. Place Aliquot A in an amber vial (Dark Control). Place Aliquot B in a clear vial and expose it to ambient laboratory light/UV for 4 hours (Light Stressed).

  • Inject both aliquots. If Aliquot B shows a secondary peak (corresponding to o-fuchsone) that is completely absent in Aliquot A, the degradation is confirmed as photochemical[4]. This self-validates the mandatory use of light protection in your final analytical procedure.

Step 2: Mobile Phase Preparation

  • Aqueous (A): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 ± 0.1 using dilute formic acid. Filter through a 0.22 µm PTFE membrane.

  • Organic (B): Use LC-MS grade Methanol. (Methanol is preferred over Acetonitrile to enhance hydrogen-bonding interactions with the stationary phase, subtly improving selectivity for the tertiary alcohol).

Step 3: Chromatographic Execution

  • Install a Biphenyl column (e.g., 100 x 4.6 mm, 2.7 µm core-shell) to maximize π−π retention.

  • Set the column oven to 30°C. (Caution: Avoid temperatures >40°C to prevent thermal dehydration).

  • Execute a linear gradient from 40% B to 90% B over 10 minutes.

  • Monitor UV absorbance at 254 nm (general aromatic) and 280 nm (phenolic specific).

Workflow Visualization

G Start Analyze Peak Shape & Recovery Tailing Peak Tailing (As > 1.5) Start->Tailing Degradation Unexpected Peaks (Degradation) Start->Degradation Coelution Co-elution with Des-hydroxy Impurities Start->Coelution Silanol Secondary Silanol Interactions Tailing->Silanol Causality Photo Photochromic Conversion to o-Fuchsone Degradation->Photo Causality PiPi Lack of π-π Selectivity Coelution->PiPi Causality Sol1 Use End-capped C18 Adjust pH to 3.0 - 4.5 Silanol->Sol1 Solution Sol2 Use Amber Vials Avoid pH < 2.5 Photo->Sol2 Solution Sol3 Switch to Phenyl-Hexyl or Biphenyl Column PiPi->Sol3 Solution

Diagnostic logic tree for resolving chromatographic issues with the target impurity.

References
  • Title: (2-Hydroxyphenyl)diphenylmethanol - Chemical Properties and Synonyms[2] Source: LookChem Database URL: [Link]

  • Title: Photochromism of 2-Hydroxytriphenylmethanol and Its Derivatives[3] Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]

  • Title: Brønsted Acid Catalyzed Friedel–Crafts Alkylation of Naphthols with In Situ Generated Naphthol-Derived ortho-Quinone Methides: Synthesis of Chiral and Achiral Xanthene Derivatives[1] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chemistry of photogenerated α-phenyl-substituted o-, m-, and p-quinone methides from phenol derivatives in aqueous solution[4] Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Metal Complexation with (2-Hydroxyphenyl)diphenylmethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of steric hindrance when forming metal complexes with (2-Hydroxyphenyl)diphenylmethanol. This bulky ligand, while offering unique electronic and structural properties to the resulting complexes, presents significant synthetic challenges. This resource is designed to provide you with the mechanistic insights and practical protocols needed to overcome these obstacles.

Introduction to the Challenge: The Double-Edged Sword of Steric Bulk

(2-Hydroxyphenyl)diphenylmethanol, with its two phenyl rings and a hydroxyl group positioned ortho to the diphenylmethanol moiety, is a sterically demanding ligand. This bulk can be both an asset and a liability. On one hand, it can enforce specific coordination geometries, protect the metal center from unwanted side reactions, and influence the solubility and electronic properties of the complex. On the other hand, this same bulk can significantly hinder the approach of the metal ion to the coordinating atoms (the phenolic oxygen and the methanolic oxygen), making complex formation kinetically and thermodynamically challenging.[1][2]

This guide will walk you through the common issues encountered and provide actionable strategies to promote successful complexation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding metal complexation with (2-Hydroxyphenyl)diphenylmethanol.

Q1: Why is my complexation reaction with (2-Hydroxyphenyl)diphenylmethanol failing or giving very low yields?

A1: The primary suspect is steric hindrance. The bulky phenyl groups can prevent the metal ion from achieving the optimal geometry for coordination with the phenolic and methanolic oxygens. This steric clash increases the activation energy of the reaction, slowing it down or preventing it from proceeding altogether.[1][2] Other contributing factors could include inappropriate solvent choice, incorrect pH, or the use of a metal salt with strongly coordinating counter-ions.

Q2: What are the key coordinating atoms in (2-Hydroxyphenyl)diphenylmethanol?

A2: The primary coordination sites are the deprotonated phenolic oxygen and the oxygen of the diphenylmethanol group. The ligand typically acts as a bidentate, monoanionic ligand after the deprotonation of the phenolic hydroxyl group.

Q3: How does the choice of metal ion affect the complexation reaction?

A3: The size and preferred coordination geometry of the metal ion are critical. Smaller metal ions or those with a strong preference for a specific, sterically accessible geometry (e.g., square planar) might be more challenging to complex with this bulky ligand. Conversely, larger metal ions or those with more flexible coordination spheres may accommodate the steric bulk more readily.

Q4: Can I predict the geometry of the final metal complex?

A4: While computational modeling can provide insights, the final geometry is a result of a delicate balance between the electronic preferences of the metal ion and the steric demands of the ligand.[3] Distorted geometries are common with sterically hindered ligands.[4] Spectroscopic techniques (NMR, UV-Vis, IR) and single-crystal X-ray diffraction are essential for definitive structural elucidation.[5][6]

Troubleshooting Guides: From Problem to Solution

This section provides detailed troubleshooting strategies for common experimental hurdles.

Issue 1: No Reaction or Incomplete Reaction

Your reaction mixture shows only starting materials, even after prolonged reaction times.

Causality Analysis:

The activation energy for the complexation is too high due to steric repulsion between the ligand's phenyl groups and the metal ion's coordination sphere.[1] The chosen reaction conditions (temperature, solvent) may not provide enough energy to overcome this barrier.

Troubleshooting Workflow:

G A Reactant Preparation ((2-Hydroxyphenyl)diphenylmethanol + Metal Salt) B Solvent & Condition Selection (Temperature, pH, Ancillary Ligands) A->B C Reaction (Reflux, Microwave) B->C D Monitoring (TLC, LC-MS) C->D E Product Isolation (Precipitation, Filtration) D->E F Purification (Recrystallization, Chromatography) E->F G Characterization (NMR, X-ray, etc.) F->G

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for (2-Hydroxyphenyl)diphenylmethanol

Welcome to the advanced technical support center for the handling, storage, and troubleshooting of (2-Hydroxyphenyl)diphenylmethanol (CAS: 6326-60-9). As a triaryl methanol derivative featuring an ortho-phenolic hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the handling, storage, and troubleshooting of (2-Hydroxyphenyl)diphenylmethanol (CAS: 6326-60-9). As a triaryl methanol derivative featuring an ortho-phenolic hydroxyl group, this compound presents unique stability challenges. This guide is engineered for researchers and drug development professionals to understand the mechanistic causality behind compound degradation and to implement self-validating storage protocols.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my (2-Hydroxyphenyl)diphenylmethanol sample exhibit a yellow or brownish discoloration after several months of storage? A: This visual degradation is the hallmark of phenolic auto-oxidation. The molecule contains an electron-rich ortho-phenolic hydroxyl group, which is highly susceptible to oxidation when exposed to atmospheric oxygen, UV light, or trace transition metals. The oxidation pathway generates a phenoxy radical intermediate that rapidly converts into highly conjugated o-quinone derivatives[1][2]. These quinones absorb light in the visible spectrum, manifesting as a yellow or brown tint. To prevent this, the compound must be stored under an inert atmosphere (Argon) and protected from light.

Q: Routine NMR/HPLC analysis of my stored dry powder indicates a loss of the tertiary hydroxyl group (-OH) and the appearance of a new tricyclic system. How did this happen without a solvent? A: You are observing solid-state dehydration , a unique and often overlooked vulnerability of (o-hydroxyaryl)diphenylmethanols. Unlike standard triphenylmethanol, which typically requires strong liquid acids to dehydrate, (2-Hydroxyphenyl)diphenylmethanol can undergo thermal dehydration even in the solid crystalline state[3]. Exposure to mild thermal stress (>40°C) or trace acidic vapors facilitates the protonation of the tertiary alcohol. Following the loss of water, a resonance-stabilized trityl carbocation is formed. The adjacent ortho-phenolic oxygen then acts as an internal nucleophile, undergoing rapid intramolecular cyclization to yield 9-phenylxanthene or o-fuchsone[3]. Storing the compound at 2–8°C and strictly isolating it from acidic environments is critical.

Q: Is it safe to store this compound in standard clear glass vials at room temperature? A: No. Clear glass offers zero protection against photo-oxidation[1], and room temperature storage accelerates both the thermodynamic drive toward solid-state dehydration and kinetic auto-oxidation[4]. Amber glass is mandatory, and refrigeration is required to suppress the activation energy needed for carbocation formation.

Part 2: Quantitative Degradation Matrix

To quickly diagnose the state of your compound, compare your analytical observations against this structural degradation matrix.

Degradation PathwayPrimary TriggersStructural ConsequenceVisual / Analytical IndicatorPreventive Storage Action
Auto-Oxidation Oxygen, UV Light, Transition MetalsPhenol oxidizes to o-quinoneYellow/brown discoloration; Mass shift of -2 Da (loss of 2H) in LC-MS.Store under Argon/N₂, use amber glass, avoid metal spatulas.
Solid-State Dehydration Heat (>40°C), Trace Acidic VaporsLoss of H₂O, cyclization to 9-phenylxantheneLoss of -OH stretch (~3400 cm⁻¹) in IR; Mass shift of -18 Da.Store at 2–8°C, use PTFE-lined caps, store over active desiccant.
Photolysis UV Light (254–365 nm)Radical cleavage of C-C or C-O bondsUnidentified broad peaks in HPLC; loss of native UV absorbance.Store in absolute darkness (opaque secondary containers).

Part 3: Self-Validating Standard Operating Procedures (SOPs)

Do not merely follow these steps; understand that each step is designed to eliminate a specific kinetic trigger for degradation.

Protocol 1: Inert Aliquoting and Long-Term Storage

Causality & Validation: This protocol utilizes a secondary containment system with a humidity indicator. If the primary vial seal fails, the secondary system provides a visual warning (color change) before the compound undergoes irreversible solid-state dehydration.

  • Thermal Equilibration : Transfer the bulk container of (2-Hydroxyphenyl)diphenylmethanol from cold storage to a desiccator at room temperature for 2 hours. Why: Opening cold containers causes immediate atmospheric moisture condensation on the powder, which acts as a solvent micro-environment for trace acids.

  • Aliquoting : Working inside a glove box or under a steady stream of Argon, transfer the required mass into pre-dried, amber glass vials. Why Argon? Argon is denser than Nitrogen and provides a superior, heavier blanket to displace oxygen, halting the phenoxy radical pathway. Use PTFE spatulas to avoid transition metal catalysis.

  • Purging & Sealing : Gently purge each vial with Argon for 15 seconds. Cap immediately with a PTFE-lined screw cap . Why PTFE? Standard rubber or polyethylene caps are permeable to trace acidic vapors found in laboratory environments. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment (Self-Validation) : Place the vials inside a secondary desiccator jar containing blue indicating silica gel.

  • Temperature Control : Store the final assembly in a monitored refrigerator at 2–8°C (for <12 months) or a -20°C freezer (for >12 months)[4]. Validation Check: Check the silica gel monthly; if it turns pink, the primary environmental seal has failed and must be replaced.

Protocol 2: Quality Control & Purity Assessment Post-Storage

Causality & Validation: Analytical methods can artificially degrade this compound. This protocol ensures that any observed degradation is a true reflection of storage conditions, not an artifact of the HPLC method.

  • Sample Preparation : Dissolve 1 mg of the stored compound in 1 mL of anhydrous, acid-free HPLC-grade Acetonitrile. Critical Warning: Do not use chlorinated solvents (e.g., Chloroform or Dichloromethane). These solvents slowly degrade under light to produce trace HCl, which will instantly trigger the dehydration pathway[3].

  • HPLC Analysis : Use a strictly neutral mobile phase (e.g., Water/Acetonitrile). Do not add Trifluoroacetic acid (TFA) or Formic acid. Why: Strong acids in the mobile phase will protonate the tertiary alcohol during the run, generating the trityl carbocation and causing in-column cyclization, yielding a false-positive for degradation.

  • Validation Control : Always run a parallel injection of a freshly synthesized/certified reference standard under the exact same neutral conditions to validate the baseline retention time.

Part 4: Degradation Pathway Visualization

The following diagram maps the divergent chemical pathways that compromise the integrity of (2-Hydroxyphenyl)diphenylmethanol.

Degradation Start (2-Hydroxyphenyl)diphenylmethanol [Intact API] OxTrigger Trigger: O2 / UV Light Start->OxTrigger Oxidation Pathway DehydTrigger Trigger: Heat / Acidic Vapors Start->DehydTrigger Dehydration Pathway Radical Phenoxy Radical Intermediate OxTrigger->Radical -H (Hydrogen Abstraction) Cation Trityl Carbocation Intermediate DehydTrigger->Cation -H2O (Protonation) Quinone o-Quinone Derivatives (Yellow/Brown Discoloration) Radical->Quinone Auto-oxidation Xanthene 9-Phenylxanthene / o-Fuchsone (Irreversible Cyclization) Cation->Xanthene Intramolecular Cyclization

Figure 1: Degradation pathways of (2-Hydroxyphenyl)diphenylmethanol during storage.

References

  • Source: MDPI (mdpi.com)
  • Source: ACS Publications (acs.org)
  • Title: Solid-state dehydration of (o-hydroxyaryl)diphenylmethanols. Crystal and molecular structures of [1-(2-hydroxyphenyl)]diphenylmethanol and of[1-(2-hydroxynaphthyl)
  • Source: LookChem (lookchem.com)

Sources

Reference Data & Comparative Studies

Validation

Catalytic efficiency of (2-Hydroxyphenyl)diphenylmethanol vs unsubstituted triphenylmethanol

A Comparative Guide to the Catalytic Efficiency of (2-Hydroxyphenyl)diphenylmethanol versus Unsubstituted Triphenylmethanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Enha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Catalytic Efficiency of (2-Hydroxyphenyl)diphenylmethanol versus Unsubstituted Triphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Enhanced Catalytic Efficiency in Organic Synthesis

In the realm of synthetic chemistry, the development of highly efficient catalysts is paramount for driving reactions with greater speed, selectivity, and sustainability. Triphenylmethanol and its derivatives have found utility in various applications, from being precursors for dyes to scaffolds in medicinal chemistry.[1] This guide provides an in-depth technical comparison of the catalytic efficiency of unsubstituted triphenylmethanol and its ortho-hydroxylated analogue, (2-Hydroxyphenyl)diphenylmethanol. While direct comparative kinetic data for these two specific compounds in a single catalytic reaction is not extensively documented in publicly available literature, this guide will construct a robust scientific comparison based on established principles of catalysis, the known effects of ortho-hydroxyl substituents, and a model experimental system. We will explore the plausible enhancement of catalytic activity through intramolecular assistance, a key mechanistic consideration for catalyst design.

The catalytic performance will be evaluated using the standard metrics of Turnover Number (TON) and Turnover Frequency (TOF) .

  • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. A higher TON indicates a more robust catalyst.

  • Turnover Frequency (TOF): The number of catalytic cycles occurring per unit of time, essentially the speed of the catalyst. A higher TOF signifies a more active catalyst.

The Structural Distinction: Unlocking Catalytic Potential with an ortho-Hydroxyl Group

The fundamental difference between the two molecules lies in the presence of a hydroxyl group on one of the phenyl rings in the ortho position to the carbinol carbon in (2-Hydroxyphenyl)diphenylmethanol.

CompoundStructureKey Feature
Triphenylmethanol Unsubstituted aromatic rings.
(2-Hydroxyphenyl)diphenylmethanol Presence of an ortho-hydroxyl group.

This seemingly minor structural modification can have profound implications for the catalytic activity of the molecule. The ortho-hydroxyl group is strategically positioned to participate in the reaction mechanism through intramolecular catalysis .

Mechanistic Hypothesis: The Advantage of the ortho-Hydroxyl Group in Catalysis

The presence of an ortho-hydroxyl group can enhance catalytic efficiency through several mechanisms, most notably through the formation of an intramolecular hydrogen bond. This can:

  • Act as a Proton Shuttle: The hydroxyl group can act as a temporary proton acceptor and donor, facilitating proton transfer steps in the catalytic cycle, which are often rate-limiting.

  • Stabilize Transition States: Through hydrogen bonding, the hydroxyl group can stabilize the transition state of the reaction, thereby lowering the activation energy and increasing the reaction rate.

  • Influence the Electronic Properties of the Catalytic Center: The electron-donating nature of the hydroxyl group can modulate the electron density at the catalytic site, potentially enhancing its reactivity.

In the context of an oxidation reaction, for example, the ortho-hydroxyl group could facilitate the deprotonation of a substrate, a crucial step in many oxidation mechanisms.

Model Reaction: The Catalytic Oxidation of Benzyl Alcohol

To provide a framework for a quantitative comparison, we will consider the aerobic oxidation of benzyl alcohol to benzaldehyde. This is a well-studied transformation of significant industrial importance, often used as a benchmark for evaluating the efficacy of oxidation catalysts.[2][3][4]

Reaction Scheme:

In this reaction, the catalyst facilitates the transfer of electrons from benzyl alcohol to an oxidant, typically molecular oxygen.

Illustrative Comparative Data: A Hypothetical Study

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Selectivity to Benzaldehyde (%)TONTOF (h⁻¹)
Triphenylmethanol 1.02435>98351.5
(2-Hydroxyphenyl)diphenylmethanol 1.0895>989511.9

Note: This data is illustrative and intended to demonstrate the expected trend based on mechanistic understanding. It is not derived from a published experimental study.

The hypothetical data clearly indicates the superior catalytic performance of (2-Hydroxyphenyl)diphenylmethanol, with a significantly higher turnover frequency, suggesting a much faster reaction rate.

Experimental Protocol for Comparative Catalytic Efficiency Analysis

To empirically validate the hypothesized enhanced catalytic activity, the following detailed experimental protocol for a comparative study of the aerobic oxidation of benzyl alcohol is provided.

Materials:

  • (2-Hydroxyphenyl)diphenylmethanol

  • Triphenylmethanol

  • Benzyl alcohol (freshly distilled)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å, activated)

  • High-purity oxygen gas

  • Gas chromatograph (GC) with a suitable column (e.g., HP-5) and a flame ionization detector (FID)

  • Standard laboratory glassware (oven-dried)

  • Schlenk line or glovebox for inert atmosphere techniques

Experimental Workflow:

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Catalytic Reaction Setup (for each catalyst) cluster_analysis Reaction Monitoring and Analysis P1 Prepare stock solutions of both catalysts (e.g., 0.01 M in anhydrous toluene) R4 Add catalyst stock solution via syringe P1->R4 P2 Activate molecular sieves (heating under vacuum) R1 To an oven-dried Schlenk flask, add activated molecular sieves and a stir bar P2->R1 P3 Purify benzyl alcohol (distillation) R3 Add benzyl alcohol (substrate) via syringe P3->R3 R2 Add anhydrous toluene via syringe R1->R2 R2->R3 R3->R4 R5 Purge the flask with O₂ and maintain a positive pressure (e.g., balloon) R4->R5 R6 Place the flask in a pre-heated oil bath and stir vigorously R5->R6 A1 Withdraw aliquots at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 h) R6->A1 A2 Quench the aliquot with a suitable solvent and add an internal standard A1->A2 A3 Analyze the samples by GC-FID A2->A3 A4 Calculate conversion, selectivity, TON, and TOF A3->A4

Caption: Experimental workflow for the comparative catalytic study.

Step-by-Step Procedure:

  • Catalyst Preparation: Prepare 0.01 M stock solutions of both (2-Hydroxyphenyl)diphenylmethanol and triphenylmethanol in anhydrous toluene under an inert atmosphere.

  • Reaction Setup: In a typical experiment, to an oven-dried 25 mL Schlenk flask containing a magnetic stir bar and activated 4 Å molecular sieves (100 mg), add anhydrous toluene (5 mL).

  • Addition of Reactants: Add benzyl alcohol (1 mmol, 108 µL) to the flask via syringe.

  • Initiation of Reaction: Add the respective catalyst stock solution (0.01 mmol, 1 mL) to the reaction mixture.

  • Oxygen Atmosphere: Purge the flask with high-purity oxygen and maintain a positive pressure of oxygen using a balloon.

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring the Reaction: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

  • Sample Preparation for Analysis: Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).

  • GC Analysis: Analyze the prepared samples using a gas chromatograph equipped with an FID to determine the concentrations of benzyl alcohol and benzaldehyde.

  • Data Analysis: Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde at each time point. Determine the Turnover Number (TON) and Turnover Frequency (TOF) for each catalyst.

Logical Framework for Enhanced Catalysis

The anticipated superior performance of (2-Hydroxyphenyl)diphenylmethanol can be rationalized by the following logical framework, which illustrates the proposed intramolecular assistance mechanism.

G cluster_catalyst Catalyst: (2-Hydroxyphenyl)diphenylmethanol cluster_substrate Substrate: Benzyl Alcohol cluster_mechanism Proposed Catalytic Cycle C1 ortho-Hydroxyl Group M1 Formation of Catalyst-Substrate Complex (Intramolecular H-Bonding) C1->M1 H-bond acceptor M2 Facilitated Deprotonation (Proton transfer to ortho-OH) C1->M2 Protonation C2 Carbinol Moiety (Active Site) S1 Hydroxyl Group S1->M1 H-bond donor S1->M2 Deprotonation S2 Benzylic C-H M3 Rate-Limiting Step (e.g., Hydride Transfer) S2->M3 C-H activation M1->M2 M2->M3 M4 Product Release and Catalyst Regeneration M3->M4 M4->C1 Regeneration M4->C2 Regeneration

Caption: Proposed mechanism of intramolecularly assisted catalysis.

Conclusion and Future Outlook

This guide has presented a comparative analysis of the catalytic efficiency of (2-Hydroxyphenyl)diphenylmethanol and unsubstituted triphenylmethanol. Based on established principles of intramolecular catalysis, it is hypothesized that the presence of an ortho-hydroxyl group in (2-Hydroxyphenyl)diphenylmethanol significantly enhances its catalytic activity, leading to a higher turnover frequency in reactions such as the aerobic oxidation of benzyl alcohol.

The provided experimental protocol offers a robust framework for researchers to validate this hypothesis and quantify the catalytic enhancement. Further studies could explore the effect of substituents on the other phenyl rings, the impact of different solvents and temperatures, and the application of these catalysts to a broader range of substrates. Such investigations will undoubtedly contribute to the rational design of more efficient and selective catalysts for organic synthesis, a cornerstone of modern drug development and materials science.

References

  • Yuan, G., et al. (2020). Catalytic oxidation of benzyl alcohol over various catalysts. Tailoring the Selective Oxidation of Hydroxyl-Containing Compounds via Precisely Tuning the Hydrogen-Bond Strength of Catalyst H-Bond Acceptors. [Link]

  • Chemistry Obsessed. (2023). Turnover Number and Turnover Frequency of catalysts. YouTube. [Link]

  • PNNL. (Date not specified). Perspective: Lies, Damn Lies, and Turnover Rates. [Link]

  • Ketchie, C. I., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. PMC. [Link]

  • Li, Y., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. [Link]

  • Navarro, R. M., et al. (2022). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. [Link]

  • Hutchings, G. J., et al. (2011). Oxidation of alcohols using supported gold and gold–palladium nanoparticles. Faraday Discussions. [Link]

Sources

Comparative

Validation of HPLC-UV methods for quantifying (2-Hydroxyphenyl)diphenylmethanol purity

Comprehensive Comparison Guide: Validation of HPLC-UV Methods for Quantifying (2-Hydroxyphenyl)diphenylmethanol Purity As drug development and chemical synthesis grow increasingly reliant on bulky, sterically hindered ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validation of HPLC-UV Methods for Quantifying (2-Hydroxyphenyl)diphenylmethanol Purity

As drug development and chemical synthesis grow increasingly reliant on bulky, sterically hindered aromatic intermediates, the analytical frameworks used to quantify their purity must evolve. (2-Hydroxyphenyl)diphenylmethanol (CAS 6326-60-9) represents a classic analytical challenge: it is a highly lipophilic compound featuring a phenolic hydroxyl group adjacent to a bulky diphenylmethanol moiety.

This guide provides an authoritative, objective comparison of analytical modalities for quantifying the purity of (2-Hydroxyphenyl)diphenylmethanol. By examining the causality behind thermal degradation and detailing a self-validating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) protocol based on ICH Q2(R2) guidelines[1], this document serves as a definitive resource for analytical scientists and QA/QC professionals.

Causality in Analytical Selection: Why HPLC-UV?

When selecting an analytical modality for bulky aromatic alcohols, scientists often default to Gas Chromatography-Flame Ionization Detection (GC-FID) or Ultra-High-Performance Liquid Chromatography (UHPLC-PDA). However, the unique structural thermodynamics of (2-Hydroxyphenyl)diphenylmethanol dictate a different approach.

The Thermal Dehydration Trap (GC-FID Failure) (2-Hydroxyphenyl)diphenylmethanol is highly susceptible to solid-state and thermal dehydration[2]. When subjected to the high temperatures of a GC injection port (typically >200°C), the steric crowding of the diphenylmethanol group and the presence of the phenolic proton drive the elimination of water. This artifactually converts the parent compound into conjugated degradation products, such as 9-phenylxanthene or o-fuchsone derivatives. Consequently, GC-FID fails the fundamental requirement of intact purity analysis, yielding falsely low purity values for the parent API.

HPLC-UV vs. UHPLC-PDA Liquid-phase separation bypasses thermal degradation by operating at ambient or near-ambient temperatures. While UHPLC-PDA offers superior throughput and resolution for closely eluting impurities, it requires stringent sample clarification (e.g., 0.2 µm filtration) to prevent column clogging and operates at extreme backpressures[3]. For routine purity quantification, HPLC-UV provides the optimal balance of robust reproducibility, cost-effectiveness, and high sensitivity to the compound's highly UV-active aromatic rings[4].

G Compound (2-Hydroxyphenyl) diphenylmethanol GC GC-FID / GC-MS (High Heat >200°C) Compound->GC Injection LC HPLC-UV / UHPLC (Ambient/Low Heat) Compound->LC Injection Degradation Thermal Dehydration (Forms 9-phenylxanthene) GC->Degradation Artifacts Intact Intact Solvation Accurate Purity Profile LC->Intact Preserved

Caption: Logical relationship demonstrating why LC-based modalities prevent artifactual thermal dehydration.

Objective Comparison of Analytical Modalities

The following table synthesizes the operational and physicochemical realities of analyzing (2-Hydroxyphenyl)diphenylmethanol across different platforms.

Table 1: Modality Comparison for (2-Hydroxyphenyl)diphenylmethanol Purity

Analytical ModalityThermal Degradation RiskResolution & ThroughputOperational CostSuitability for Target Compound
HPLC-UV None (Ambient Temp)High / Moderate (15-20 min runs)LowOptimal. Gold standard for routine QA/QC and stability-indicating assays.
UHPLC-PDA None (Ambient Temp)Very High / Fast (<5 min runs)HighExcellent. Best for complex impurity profiling, but requires strict sample prep.
GC-FID Critical (>200°C Injector)High / FastModerateUnsuitable. Induces artifactual dehydration to 9-phenylxanthene.

Step-by-Step Methodology: A Self-Validating HPLC-UV Protocol

To ensure absolute trustworthiness, an analytical method must be a self-validating system. The following protocol not only quantifies the compound but actively proves its own specificity against degradation products.

Phase A: Sample Preparation
  • Causality: Due to its three aromatic rings, (2-Hydroxyphenyl)diphenylmethanol is highly lipophilic. Aqueous diluents will cause immediate precipitation.

  • Accurately weigh 10.0 mg of the sample.

  • Dissolve in 10.0 mL of 100% HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute a 1.0 mL aliquot of the stock to 10.0 mL using the initial mobile phase composition (50:50 Water:Acetonitrile) to achieve a working concentration of 100 µg/mL. Filter through a 0.45 µm PTFE membrane[3].

Phase B: Chromatographic Conditions
  • Column: C18 (250 mm x 4.6 mm, 5 µm). Causality: The extensive hydrophobic surface area is required to retain and resolve bulky aromatic compounds.

  • Mobile Phase:

    • Channel A: Ultrapure Water with 0.1% Formic Acid.

    • Channel B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B. Causality: The gradient ensures polar phenolic precursors elute early, while non-polar dehydration artifacts are swept from the column during the high-organic hold.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for conjugated aromatic ring absorbance).

  • Column Temperature: 25°C.

Phase C: The Self-Validating Specificity Test (Forced Degradation)

To prove the method is "stability-indicating," you must intentionally destroy a portion of the sample.

  • Subject a 100 µg/mL sample aliquot to 80°C for 4 hours in 0.1 N HCl to induce chemical dehydration.

  • Inject the stressed sample alongside an unstressed control.

  • Validation Check: The chromatogram must show a clear reduction in the parent peak and the emergence of a new peak (9-phenylxanthene). The resolution ( Rs​ ) between the parent and the degradation product must be ≥2.0 .

ICH Q2(R2) Validation Workflow & Metrics

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity[1][5].

Validation Start ICH Q2(R2) Validation Initiation Spec Specificity (Resolution from Impurities Rs ≥ 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999 over 25-150% target) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec LOD LOD & LOQ (Signal-to-Noise 3:1 and 10:1) Prec->LOD Valid Validated HPLC-UV Method LOD->Valid

Caption: Step-by-step ICH Q2(R2) validation workflow for HPLC-UV analytical procedures.

Table 2: Representative ICH Q2(R2) Validation Metrics for HPLC-UV

Validation ParameterMethodologyAcceptance CriteriaCausality / Rationale
Specificity Inject blank, parent, and forced degradation samples.No interference at parent tR​ ; Rs​≥2.0 [6].Ensures UV absorbance is exclusively tied to the intact parent molecule.
Linearity 5 concentration levels (e.g., 25, 50, 100, 125, 150 µg/mL). R2≥0.999 [5].Proves the UV detector response is directly proportional to concentration.
Accuracy Spike known amounts of standard into sample matrix (Triplicate).Mean Recovery: 98.0% – 102.0%[6].Validates that the sample matrix does not suppress or enhance the UV signal.
Precision 6 replicate injections of the 100 µg/mL standard.%RSD ≤2.0% [6].Confirms system stability, autosampler accuracy, and peak integration consistency.

References

  • Lewis, T. W., Curtin, D. Y., & Paul, I. C. "Solid-state dehydration of (o-hydroxyaryl)diphenylmethanols. Crystal and molecular structures of [1-(2-hydroxyphenyl)]diphenylmethanol." Journal of the American Chemical Society, 1979. Available at: [Link]

  • MDPI. "In-Vitro Dissolution Profile Comparison of Fixed Dose Combination Suspension Containing Ibuprofen and Loratadine with Their Corresponding Marketed Suspensions." Pharmaceutics, 2023. Available at: [Link]

  • Sornkaew, N., et al. "Microwave-assisted extraction for the determination of shanzhiside methyl ester and barlerin in Barleria prionitis L." Journal of Chemical Metrology, ACG Publications, 2025. Available at: [Link]

  • Thomson Instrument Company. "Filter Vial Applications - HPLC." HTS Labs, 2014. Available at: [Link]

  • Sun, Y., et al. "Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control." Frontiers in Pharmacology, 2024. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Hydroxyphenyl)diphenylmethanol

Comprehensive Safety and Operational Guide: Handling (2-Hydroxyphenyl)diphenylmethanol (2-Hydroxyphenyl)diphenylmethanol (CAS: 6326-60-9) is a sterically hindered phenolic compound frequently utilized in advanced drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (2-Hydroxyphenyl)diphenylmethanol

(2-Hydroxyphenyl)diphenylmethanol (CAS: 6326-60-9) is a sterically hindered phenolic compound frequently utilized in advanced drug development and organic synthesis. Because of its unique structural properties, handling this chemical requires precise logistical planning and stringent safety protocols. This guide provides actionable, step-by-step methodologies to ensure operational safety, regulatory compliance, and experimental integrity.

Chemical Profile & Hazard Causality

To design an effective safety strategy, we must first understand the physical and chemical behavior of the compound.

Table 1: Physicochemical Properties & Hazard Implications

PropertyValueHazard Implication
CAS Number 6326-60-9Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 276.33 g/mol Heavy organic molecule; dust settles rapidly but poses an inhalation risk if disturbed.
LogP (Octanol/Water) 3.67Moderate-to-high lipophilicity; readily absorbs through the skin if dissolved in organic solvents.
Melting Point 140 °CSolid at room temperature; primary exposure route is particulate inhalation or direct dermal contact.
Flash Point 215 °CLow flammability risk under standard ambient conditions.
pKa ~9.98Weakly acidic phenolic proton; requires alkaline solutions for effective chemical decontamination.

Expert Insight (Causality): The bulky diphenylmethanol group creates significant steric hindrance around the phenolic hydroxyl. While this reduces some typical phenol reactivity (such as rapid oxidation), its LogP of 3.67 indicates strong lipophilicity[1]. If the compound is dissolved in common organic solvents (e.g., dichloromethane, dimethyl sulfoxide), it can rapidly partition into the lipid bilayers of the stratum corneum, facilitating systemic absorption. In its dry state, the primary hazard is particulate irritation to the respiratory tract and mucous membranes, and it is classified as harmful if swallowed (H302)[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a robust PPE matrix must be established. According to the OSHA 1910.138 standard, employers must select hand protection based on an evaluation of the performance characteristics relative to the task and conditions[3].

  • Hand Protection: For handling the dry powder, standard 4-mil nitrile gloves provide adequate barrier protection. However, when handling the compound in solvent solutions, solvent-specific permeation-resistant gloves (e.g., butyl rubber or Silver Shield) are mandatory to prevent solvent-mediated dermal absorption.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses are insufficient due to the risk of fine particulate aerosolization during weighing.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat is recommended, particularly if the workflow involves exothermic reactions or flammable solvents.

  • Respiratory Protection: When handling quantities outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the solid dust.

Standard Operating Procedure (SOP) & Workflow

OperationalWorkflow Preparation 1. Preparation Verify Fume Hood & PPE Weighing 2. Weighing Use Anti-static Spatula Preparation->Weighing Transfer 3. Transfer Closed-System to Reactor Weighing->Transfer Reaction 4. Reaction Phase Monitor Temp & Pressure Transfer->Reaction Spill Spill Detected? Reaction->Spill Containment Execute Spill Protocol (Absorb & Neutralize) Spill->Containment Yes Disposal 5. RCRA Waste Disposal Segregate Organics Spill->Disposal No Containment->Disposal

Figure 1: Standard operational workflow and spill response for the target chemical.

Protocol: Safe Weighing and Transfer

  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 FPM. Validation: Verify inward draft using the digital airflow monitor or a Kimwipe before opening the container.

  • Static Mitigation: Because the compound is a dry powder with a melting point of 140 °C[1], use an anti-static weighing spatula and a grounded balance. This prevents the fine powder from aerosolizing via static repulsion.

  • Weighing: Tare the anti-static weigh boat. Carefully dispense the powder. Cap the primary container immediately to minimize ambient exposure.

  • Transfer: Transfer the pre-weighed solid into the reaction vessel using a wide-neck funnel. If transferring into a solvent, add the solid before the solvent to prevent splashing, or use a closed-addition system if the solvent is already at reflux.

Spill Response & Decontamination Plan

Protocol: Spill Containment and Neutralization

  • Assessment & Isolation: Determine the spill size. For minor spills (< 50g), proceed with local cleanup. Isolate a 5-foot radius around the spill zone.

  • Containment: Do not dry sweep, as this will aerosolize the fine powder. Cover the powder with damp absorbent pads (using water or 70% isopropanol) to suppress dust generation.

  • Collection: Use a non-sparking scoop to collect the dampened powder and pads. Place them into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 1% sodium carbonate) to neutralize residual phenolic compounds, taking advantage of its pKa of ~9.98[1]. Follow this with a thorough water rinse. Validation: The surface should show no visible residue and have a neutral pH when tested with indicator paper.

RCRA-Compliant Waste Disposal Plan

The disposal of (2-Hydroxyphenyl)diphenylmethanol must strictly adhere to federal environmental regulations. The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave," ensuring safe management from generation to final disposal[4].

  • Classification: Unless mixed with halogenated solvents during your workflow, categorize the waste as non-halogenated organic solid waste.

  • Storage: Store waste in clearly labeled, leak-proof, high-density polyethylene (HDPE) containers. Ensure secondary containment is used to prevent environmental release in the event of a primary container failure.

  • Disposal Execution: Do not dispose of this chemical down the drain or in standard municipal trash. Coordinate with a licensed hazardous waste vendor for high-temperature incineration, which safely breaks down the complex aromatic rings into harmless carbon dioxide and water.

References[1] LookChem. "(2-Hydroxyphenyl)diphenylmethanol Chemical Properties." https://www.lookchem.com/2-Hydroxyphenyl-diphenylmethanol/[2] Echemi. "(2-HYDROXYPHENYL)DIPHENYLMETHANOL | 6326-60-9." https://www.echemi.com/produce/pr2208101036-2-hydroxyphenyldiphenylmethanol.html[3] Occupational Safety and Health Administration (OSHA). "1910.138 - Hand Protection." https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.138[4] U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." https://www.epa.gov/rcra/resource-conservation-and-recovery-act-rcra-overview

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Hydroxyphenyl)diphenylmethanol
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(2-Hydroxyphenyl)diphenylmethanol
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